KSI-3716
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPDOIKTMCJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tarcocimab Tedromer (KSI-301)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "KSI-3716" did not yield public information. This document details the mechanism of action and associated data for tarcocimab tedromer (KSI-301) , a prominent investigational agent from Kodiak Sciences Inc., which is presumed to be the intended subject of the query.
Executive Summary
Tarcocimab tedromer (KSI-301) is a novel, investigational anti-vascular endothelial growth factor (VEGF) biologic engineered for extended intraocular durability.[1] It is classified as an Antibody Biopolymer Conjugate (ABC) and is in development for the treatment of high-prevalence retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), diabetic retinopathy (DR), and retinal vein occlusion (RVO).[2][3] The core mechanism of KSI-301 involves the potent and specific inhibition of VEGF-A, a key mediator of pathological angiogenesis and vascular permeability.[4][5] Its unique molecular architecture, a humanized monoclonal antibody covalently linked to a high-molecular-weight biopolymer, is designed to prolong its therapeutic effect within the eye, thereby reducing the frequency of intravitreal injections required for patients.[6][7]
Core Mechanism of Action
Molecular Composition and Structure
KSI-301 is a fusion of two key components:
-
A Humanized IgG1 Monoclonal Antibody: This component is engineered for high-affinity binding to all isoforms of human vascular endothelial growth factor A (VEGF-A).[8][9] The IgG1 framework has an inert immune effector function to minimize potential inflammatory responses within the eye.[10]
-
A High-Molecular-Weight Phosphorylcholine-based Biopolymer: This large, optically clear polymer (approximately 800 kDa) is covalently attached to the antibody via a specific, stable linkage.[1][10] This conjugation results in a large total molecular weight for KSI-301 (approximately 950 kDa), which is central to its extended intraocular half-life.[10][11] The biopolymer is designed to be highly hydrophilic, which improves biocompatibility and stability within the vitreous humor.[1]
Inhibition of the VEGF Signaling Pathway
The primary mechanism of action of KSI-301 is the targeted inhibition of the VEGF-A signaling cascade, which is a critical driver of neovascularization in several retinal diseases.[4]
-
High-Affinity Binding to VEGF-A: KSI-301 binds with high affinity (single-digit picomolar range) to VEGF-A.[5] This binding sequesters VEGF-A, preventing it from interacting with its cognate receptors, primarily VEGF Receptor 2 (VEGFR-2), on the surface of endothelial cells.[4][5]
-
Blockade of Receptor Activation: By preventing the VEGF-A/VEGFR-2 interaction, KSI-301 blocks the dimerization and autophosphorylation of the receptor, which are the initial steps in intracellular signaling.[4]
-
Inhibition of Downstream Signaling: The blockade of VEGFR-2 activation effectively halts the downstream signaling pathways that lead to increased vascular permeability, endothelial cell proliferation, migration, and survival.[4][5] This ultimately suppresses the formation and leakage of the abnormal blood vessels characteristic of diseases like nAMD and DME.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of tarcocimab tedromer (KSI-301).
Table 1: Preclinical Binding Affinity and In Vitro Potency
| Parameter | Molecule | Result | Assay Method |
| Binding Affinity to VEGF-A | KSI-301 | Single-digit pM | Surface Plasmon Resonance (SPR), KinExA |
| IC₅₀ (VEGF Receptor Binding) | KSI-301 | Similar to Aflibercept and Ranibizumab | Competitive ELISA |
| IC₅₀ (Cell Proliferation) | KSI-301 | Similar to Aflibercept, superior to Ranibizumab and Bevacizumab | HRMVEC Proliferation Assay |
| Source: Liang H, et al. IOVS 2018;59(9):211.[5] |
Table 2: Phase 1b Clinical Trial Outcomes at Week 20
| Indication | N | Mean Change in BCVA (letters) | Mean Change in CST (microns) |
| wet AMD | 25 | +4.3 | -67 |
| DME | 15 | +7.4 | -129 |
| RVO | 15 | +21.3 | -365 |
| BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness. Source: Patel SS, et al. IOVS 2020;61(7):4286.[12] |
Table 3: Selected Phase 3 Clinical Trial Primary Endpoint Results
| Trial Name | Indication | Comparator | Primary Endpoint Met? | Key Outcome Summary |
| DAZZLE | nAMD | Aflibercept | No | Did not meet non-inferiority for visual acuity gains.[13][14] 59% of patients achieved 5-month dosing with comparable outcomes to the overall aflibercept group.[13] |
| BEACON | RVO | Aflibercept | Yes | KSI-301 dosed every 8 weeks was non-inferior to aflibercept dosed every 4 weeks at 6 months.[3] |
| GLOW1 | Diabetic Retinopathy | Sham | Yes | Superiority demonstrated with KSI-301 dosed every 6 months versus sham.[15] |
| DAYLIGHT | nAMD | Aflibercept | Yes | Monthly KSI-301 demonstrated non-inferior BCVA improvements compared to aflibercept at one year.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of KSI-301 are outlined below. These represent standardized laboratory and clinical procedures.
Preclinical Methodologies
4.1.1 Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ) of KSI-301 binding to VEGF-A.
-
Protocol:
-
Immobilization: An anti-IgG antibody is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Ligand Capture: The KSI-301 antibody is injected over the sensor surface and captured by the immobilized anti-IgG antibody.
-
Analyte Injection: A series of concentrations of recombinant human VEGF-A (analyte) in running buffer (e.g., HBS-P) are injected over the chip surface at a constant flow rate.
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of VEGF-A are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., 10 mM glycine, pH 2.0) to remove the captured antibody and bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ) and calculate the affinity (Kₑ).
-
4.1.2 Kinetic Exclusion Assay (KinExA)
-
Objective: To measure the solution-phase binding affinity (Kₑ) between KSI-301 and VEGF-A, particularly for high-affinity interactions.
-
Protocol:
-
Sample Preparation: A series of samples are prepared with a constant, low concentration of KSI-301 and a titrated range of VEGF-A concentrations. The samples are incubated to allow the binding to reach equilibrium.
-
Solid Phase Preparation: Polymethylmethacrylate (PMMA) beads are coated with VEGF-A.
-
Measurement: Each equilibrated sample is passed rapidly over the VEGF-A-coated beads. The brief contact time allows only the free (unbound) KSI-301 in the solution to be captured by the beads, while kinetically excluding the dissociation of the pre-formed KSI-301/VEGF-A complexes.
-
Detection: The amount of KSI-301 captured on the beads is quantified using a fluorescently labeled secondary antibody.
-
Data Analysis: A binding curve is generated by plotting the free KSI-301 concentration against the total VEGF-A concentration. This curve is then fitted to a standard equilibrium binding equation to determine the Kₑ.
-
4.1.3 Competitive ELISA for Receptor Binding Inhibition
-
Objective: To determine the ability of KSI-301 to inhibit the binding of VEGF-A to its receptor, VEGFR-2.
-
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with a recombinant human VEGFR-2/Fc chimera protein.
-
Blocking: Non-specific binding sites in the wells are blocked with a solution such as 1% BSA in PBS.
-
Competitive Incubation: A constant concentration of biotinylated VEGF-A is pre-incubated with serial dilutions of KSI-301 (or other anti-VEGF agents as controls) to form mixtures.
-
Binding: These mixtures are added to the coated plate. The biotinylated VEGF-A that is not bound to KSI-301 will bind to the immobilized VEGFR-2.
-
Detection: The plate is washed, and Streptavidin-HRP is added to bind to the captured biotinylated VEGF-A.
-
Signal Generation: After another wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.
-
Measurement: The absorbance is read at 450 nm. The signal is inversely proportional to the concentration of KSI-301. An IC₅₀ value is calculated from the resulting inhibition curve.
-
4.1.4 Human Retinal Microvascular Endothelial Cell (HRMVEC) Proliferation Assay
-
Objective: To assess the ability of KSI-301 to inhibit VEGF-induced proliferation of endothelial cells.
-
Protocol:
-
Cell Seeding: HRMVECs are seeded into a 96-well plate in growth medium and allowed to adhere.
-
Starvation: The cells are serum-starved for several hours to synchronize them and reduce baseline proliferation.
-
Treatment: Cells are treated with a constant, pro-proliferative concentration of VEGF-A in the presence of serial dilutions of KSI-301.
-
Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using a colorimetric assay (e.g., MTT or CyQUANT). The absorbance or fluorescence is measured, which is proportional to the number of viable cells.
-
Data Analysis: An IC₅₀ value is determined from the dose-response curve.
-
4.1.5 3D Endothelial Cell Sprouting Assay
-
Objective: To model the anti-angiogenic effect of KSI-301 on the formation of capillary-like structures in a three-dimensional environment.
-
Protocol:
-
Spheroid Formation: HRMVECs are cultured as hanging drops to self-assemble into spheroids of a defined cell number (e.g., 500 cells/spheroid).
-
Matrix Embedding: The spheroids are harvested and embedded into a collagen or fibrin gel matrix in a multi-well plate.
-
Treatment: The matrix is overlaid with a medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of KSI-301.
-
Incubation: The plate is incubated for 24 hours to allow for endothelial cell sprouting into the surrounding matrix.
-
Imaging and Analysis: The spheroids are imaged using a microscope. The number of sprouts per spheroid and the cumulative length of the sprouts are quantified using image analysis software.
-
Clinical Methodologies
4.2.1 Best-Corrected Visual Acuity (BCVA)
-
Objective: To measure the highest level of a patient's visual acuity with corrective lenses, serving as a primary functional endpoint in clinical trials.
-
Protocol:
-
Chart: The standardized Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. These charts feature 14 lines with 5 Sloan letters of equal difficulty per line.
-
Testing Distance: The standard testing distance is 4 meters. If vision is significantly impaired (e.g., less than 20 letters read correctly), testing is repeated at 1 meter.
-
Procedure: Each eye is tested separately. The patient reads the letters on the chart, starting from the top. The test continues until the patient can no longer correctly identify the majority of letters on a line.
-
Scoring: A letter-by-letter scoring method is used. The final score is the total number of letters read correctly. A gain or loss of 15 letters on the ETDRS chart is considered a clinically significant change, equivalent to a doubling or halving of the visual angle.
-
4.2.2 Spectral Domain Optical Coherence Tomography (SD-OCT)
-
Objective: To obtain high-resolution, cross-sectional images of the retina to quantitatively measure central subfield thickness (CST), a key anatomical endpoint for macular edema.
-
Protocol:
-
Equipment: A high-resolution SD-OCT device is used.
-
Scan Protocol: A macular cube or volume scan protocol (e.g., 6x6 mm) is performed, centered on the fovea. The device acquires a series of B-scans (cross-sections) to create a 3D map of the macula.
-
Measurement: The device's software automatically segments the retinal layers and calculates the average retinal thickness within the central 1mm diameter subfield of the ETDRS grid. This value is recorded as the CST in microns (µm).
-
Analysis: Changes in CST from baseline are used to assess the anatomical response to treatment. Reductions in CST indicate a decrease in macular edema.
-
References
- 1. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precision-vision.com [precision-vision.com]
- 3. In Vitro Three-Dimensional Sprouting Assay of Angiogenesis Using Mouse Embryonic Stem Cells for Vascular Disease Modeling and Drug Testing [app.jove.com]
- 4. Surface plasmon resonance (SPR) analysis of scFv antibody binding affinity [bio-protocol.org]
- 5. Frontiers | Ocular pharmacokinetics of intravitreal conbercept in a rabbit model following retinal scatter laser photocoagulation [frontiersin.org]
- 6. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]
- 7. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]
- 8. Competitive ELISA-based screening of plant derivatives for the inhibition of VEGF family members interaction with vascular endothelial growth factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eyeknow.co.uk [eyeknow.co.uk]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. Clinical applications of spectral domain optical coherence tomography in retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]
- 13. frontiersin.org [frontiersin.org]
- 14. KinExA Technology - Sapidyne [sapidyne.com]
- 15. meritcro.com [meritcro.com]
Unlocking a New Therapeutic Avenue: A Technical Guide to KSI-3716, a c-Myc Inhibitor for Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KSI-3716, a small molecule inhibitor of the c-Myc oncogene, and its therapeutic potential in bladder cancer. c-Myc, a transcription factor frequently deregulated in human cancers, is a critical driver of tumor cell proliferation, growth, and survival. Its role in bladder carcinogenesis makes it a compelling target for novel therapeutic strategies. This compound has emerged as a promising agent that directly targets the c-Myc signaling axis, demonstrating significant anti-tumor activity in preclinical models of bladder cancer, including those resistant to standard chemotherapy.
Executive Summary
This compound is a potent c-Myc inhibitor that functions by disrupting the interaction between c-Myc and its binding partner MAX, thereby preventing the heterodimer from binding to the E-box sequences on the promoters of its target genes.[1][2][3] This inhibition of transcriptional activity leads to a downstream reduction in the expression of key genes involved in cell cycle progression and proliferation, such as cyclin D2, CDK4, and hTERT.[1][4] Preclinical studies have demonstrated that this compound induces cell cycle arrest and apoptosis in bladder cancer cells.[1][4] Notably, intravesical administration of this compound has been shown to suppress tumor growth in orthotopic bladder cancer models with minimal systemic toxicity.[1][4] Furthermore, this compound has shown efficacy in overcoming gemcitabine resistance, a significant clinical challenge in the management of bladder cancer.[5][6]
Mechanism of Action of this compound
This compound directly interferes with the c-Myc/MAX heterodimerization, a crucial step for c-Myc's function as a transcription factor. By blocking this interaction, this compound prevents the c-Myc/MAX complex from binding to the promoter regions of its target genes, effectively downregulating their expression.[1][2][3] This leads to the suppression of key cellular processes that are essential for tumor growth and survival.
The c-Myc Signaling Pathway in Bladder Cancer
The c-Myc oncogene is a downstream effector of several signaling pathways that are frequently dysregulated in bladder cancer, including the FGFR3 and PI3K/AKT pathways.[7] Aberrant activation of these pathways leads to the overexpression and/or amplification of c-Myc, which in turn drives the expression of genes promoting cell cycle progression, proliferation, and metabolic reprogramming, while inhibiting apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in bladder cancer.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (c-Myc/MAX complex formation) | 0.84 µM | - | [2][3] |
| Inhibition of c-Myc transcriptional activity | As low as 1 µM | Ku19-19, T24, MBT-2 | [1][10] |
| Cell survival inhibition (12h) | ~30% at 3 µM | Ku19-19, T24 | [10] |
| Cell survival inhibition (48h) | 60-75% at 3-10 µM | Ku19-19, T24 | [10] |
| Inhibition of gemcitabine-resistant cell survival | 85% at 2 µM | KU19-19/GEM | [11] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Model | Reference |
| Intravesical dose | 5 mg/kg | Murine orthotopic bladder xenografts | [1][2][3] |
| Treatment schedule | Twice weekly for 3 weeks | Murine orthotopic bladder xenografts | [2][3] |
| Outcome | Significant suppression of tumor growth | Murine orthotopic bladder xenografts | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Assays
a) Electrophoretic Mobility Shift Assay (EMSA): To assess the ability of this compound to inhibit the binding of the c-Myc/MAX complex to DNA, nuclear extracts from bladder cancer cells are incubated with a labeled DNA probe containing the E-box sequence in the presence or absence of this compound. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis.[1][4]
b) Chromatin Immunoprecipitation (ChIP): This assay is used to confirm the inhibition of c-Myc binding to the promoters of its target genes in intact cells. Bladder cancer cells are treated with this compound, and chromatin is cross-linked, sheared, and immunoprecipitated with an anti-c-Myc antibody. The co-precipitated DNA is then analyzed by PCR to quantify the enrichment of target gene promoters.[1][4]
c) Luciferase Reporter Assay: To measure the effect of this compound on c-Myc transcriptional activity, bladder cancer cells are transfected with a reporter plasmid containing a luciferase gene under the control of a c-Myc-responsive promoter. The cells are then treated with varying concentrations of this compound, and luciferase activity is measured.[1][10]
d) Cell Viability and Proliferation Assays: The cytotoxic and anti-proliferative effects of this compound are determined using assays such as the MTT assay or by direct cell counting. EdU incorporation assays can be used to specifically measure DNA synthesis as an indicator of cell proliferation.[1][11]
e) Flow Cytometry for Cell Cycle and Apoptosis Analysis: To investigate the mechanism of cell death induced by this compound, treated cells are stained with DNA-binding dyes (e.g., propidium iodide) to analyze cell cycle distribution. Apoptosis can be assessed by staining with Annexin V and a viability dye.[1][4]
In Vivo Studies
a) Orthotopic Bladder Cancer Model: To evaluate the in vivo efficacy of this compound, murine orthotopic bladder xenografts are established by instilling bladder cancer cells (e.g., luciferase-expressing cells for non-invasive imaging) into the bladders of immunodeficient mice.[1][4]
b) Intravesical Administration: this compound is administered directly into the bladder via a catheter (intravesical instillation). This local delivery method aims to maximize drug concentration at the tumor site while minimizing systemic exposure and potential side effects.[1][2][3]
c) Tumor Growth Monitoring: Tumor progression is monitored non-invasively using bioluminescence imaging. At the end of the study, bladders are harvested for histological analysis to confirm tumor suppression.[1][2][3]
References
- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. urotoday.com [urotoday.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Senescence-related gene c-Myc affects bladder cancer cell senescence by interacting with HSP90B1 to regulate cisplatin sensitivity | Aging [aging-us.com]
- 9. Expression of proto-oncogene c-Myc in patients with urinary bladder transitional cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KSI-3716 in Disrupting c-MYC/MAX-Mediated Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MYC oncogene is a critical driver of tumorigenesis, making it a highly sought-after therapeutic target. Its activity is contingent upon the formation of a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, growth, and metabolism. KSI-3716 is a small molecule inhibitor that has been shown to effectively suppress the oncogenic activity of c-MYC. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in blocking the c-MYC/MAX complex from associating with its target gene promoters. This document details the experimental evidence and methodologies used to characterize this compound, presenting quantitative data in a clear, comparative format and offering comprehensive diagrams of the relevant biological pathways and experimental workflows.
Introduction to c-MYC and Its Role in Cancer
The c-MYC protein is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[1] For its transcriptional activity, c-MYC must heterodimerize with its partner protein, MAX.[2] This c-MYC/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of a vast number of target genes.[3] The transcription of these genes drives cellular processes such as proliferation, differentiation, and apoptosis.[4] Dysregulation and overexpression of c-MYC are common in a wide range of human cancers, correlating with aggressive tumor growth and poor prognosis.[5] Consequently, the disruption of the c-MYC/MAX interaction or the prevention of its binding to DNA presents a promising strategy for cancer therapy.[6]
This compound: A Potent Inhibitor of c-MYC Activity
This compound is a small molecule identified as a potent inhibitor of c-MYC-mediated transcriptional activity.[7] Its primary mechanism of action is to block the c-MYC/MAX complex from binding to the promoters of its target genes.[7] This action leads to a downstream reduction in the expression of genes essential for cancer cell survival and proliferation, such as cyclin D2, CDK4, and hTERT.[7] Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
| Parameter | Value | Assay | Reference |
| IC50 for c-MYC/MAX Complex Formation Inhibition | 0.84 µM | Electrophoretic Mobility Shift Assay (EMSA) | |
| Effective Concentration for Transcriptional Inhibition | As low as 1 µM | Transcription Reporter Assay | [7] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Effect | Reference |
| Bladder Cancer Cells | This compound | Cytotoxic effects, induction of cell cycle arrest and apoptosis | [7] |
| KU19-19/GEM (Gemcitabine-resistant bladder cancer) | 2 µM this compound | 85% inhibition of cell survival |
Table 2: Cellular Effects of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Murine Orthotopic Bladder Xenografts | 5 mg/kg intravesical instillation | Significant suppression of tumor growth with minimal systemic toxicity | [7] |
Table 3: In Vivo Efficacy of this compound
Signaling and Experimental Workflow Diagrams
The c-MYC/MAX Signaling Pathway
The following diagram illustrates the central role of the c-MYC/MAX heterodimer in cellular signaling, from upstream activation to downstream gene regulation.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical flow of experiments used to determine the efficacy and mechanism of action of this compound.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the ability of this compound to inhibit the binding of the c-MYC/MAX heterodimer to its DNA consensus sequence.
-
Reagents and Materials:
-
Recombinant human c-MYC (bHLH-LZ domain) and MAX proteins.
-
Double-stranded DNA probe containing the E-box consensus sequence (5'-GACCACGTGGTC-3'), end-labeled with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC).
-
This compound stock solution in DMSO.
-
Native polyacrylamide gel (6%).
-
TBE buffer (Tris/Borate/EDTA).
-
Detection system appropriate for the probe label.
-
-
Protocol:
-
Prepare binding reactions in a final volume of 20 µL.
-
To each tube, add binding buffer, 1 µg of poly(dI-dC) as a non-specific competitor, and the labeled E-box probe (e.g., 20 fmol).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes and incubate for 15 minutes at room temperature.
-
Add recombinant c-MYC and MAX proteins (e.g., 50-100 ng of each) to the reactions and incubate for an additional 20-30 minutes at room temperature to allow for dimer formation and DNA binding.
-
Load the samples onto a pre-run 6% native polyacrylamide gel in 0.5X TBE buffer.
-
Perform electrophoresis at 100-150V for 1-2 hours at 4°C.
-
Transfer the DNA to a nylon membrane and detect the labeled probe according to the manufacturer's instructions.
-
Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the c-MYC/MAX-DNA complex formation (IC50).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that this compound inhibits the binding of the c-MYC/MAX complex to the promoter regions of its target genes within intact cells.
-
Reagents and Materials:
-
Bladder cancer cell line (e.g., T24, J82).
-
This compound.
-
Formaldehyde (1%) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis buffer, nuclear lysis buffer.
-
Sonicator.
-
Anti-c-MYC antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the E-box regions of c-MYC target genes (e.g., CCND2, CDK4, hTERT).
-
-
Protocol:
-
Culture bladder cancer cells to ~80% confluency and treat with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-c-MYC antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads with a series of low and high salt buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific to the promoter regions of c-MYC target genes to quantify the amount of precipitated DNA.
-
Transcription Reporter Assay
This assay measures the effect of this compound on the transcriptional activity driven by c-MYC.
-
Reagents and Materials:
-
Mammalian cell line.
-
A reporter plasmid containing a luciferase gene downstream of a minimal promoter and tandem repeats of the E-box sequence.
-
A control plasmid expressing Renilla luciferase for normalization.
-
A c-MYC expression vector.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
-
Protocol:
-
Co-transfect cells with the E-box luciferase reporter plasmid, the Renilla control plasmid, and the c-MYC expression vector.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the inhibition of c-MYC-driven transcription by this compound.
-
EdU Incorporation Assay
This assay quantifies cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
-
Reagents and Materials:
-
Cancer cell line.
-
This compound.
-
EdU solution.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click-iT® reaction cocktail containing a fluorescent azide.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
Fluorescence microscope or flow cytometer.
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound for the desired duration.
-
Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction by adding the fluorescent azide-containing cocktail, which will covalently bind to the incorporated EdU.
-
Wash the cells and stain with a nuclear counterstain.
-
Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells, or analyze the cells by flow cytometry to determine the proportion of cells in S-phase.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to determine the effects of this compound on cell cycle distribution and to quantify apoptosis.
-
Reagents and Materials:
-
Cancer cell line.
-
This compound.
-
Propidium Iodide (PI) staining solution with RNase A for cell cycle analysis.
-
Annexin V-FITC and PI staining kit for apoptosis analysis.
-
Flow cytometer.
-
-
Protocol for Cell Cycle Analysis:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Protocol for Apoptosis Analysis:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
This compound represents a promising therapeutic agent that targets the c-MYC oncogenic pathway. Its mechanism of action, which involves the inhibition of the c-MYC/MAX complex's binding to DNA, has been well-characterized through a series of robust in vitro and in vivo experiments. The data presented in this guide demonstrate its potency in inhibiting c-MYC-driven transcription, leading to reduced cancer cell proliferation and the induction of apoptosis. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of oncology and drug development who are interested in the study of c-MYC inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of c-MYC-driven cancers. As of the latest available information, there are no public records of this compound entering clinical trials.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-specific DNA binding by MYC/MAX to low-affinity non-E-box motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of KSI-3716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSI-3716 is a small molecule inhibitor of the c-MYC oncogene, a critical regulator of cellular proliferation, differentiation, and apoptosis. Dysregulation of c-MYC is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound exerts its anticancer effects by disrupting the interaction between the c-MYC/MAX heterodimer and its DNA binding sites on the promoters of target genes. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailed experimental protocols for their investigation, and a summary of the quantitative effects of the compound on gene and protein expression.
Mechanism of Action
This compound functions by blocking the formation of the c-MYC/MAX/DNA complex.[1] This inhibitory action prevents the transcriptional activation of a host of genes crucial for cell cycle progression and survival. The primary downstream consequences of this compound treatment are the induction of cell cycle arrest and apoptosis.[2]
Downstream Signaling Pathway of this compound
The binding of the c-MYC/MAX heterodimer to E-box sequences in the promoter regions of its target genes is a critical step in their transcriptional activation. This compound directly interferes with this process. By preventing this interaction, this compound leads to the downregulation of key proteins involved in cell cycle control and immortalization.
This compound inhibits the binding of the c-MYC/MAX complex to DNA, leading to downstream effects.
Quantitative Data on Downstream Targets
The inhibitory effect of this compound on the expression of c-MYC target genes has been quantified in bladder cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the mRNA levels of key downstream targets.
| Target Gene | Cell Line | This compound Concentration (µM) | Fold Change in mRNA Expression |
| Cyclin D2 | T24 | 1 | Markedly Decreased[2] |
| Cyclin D2 | Ku19-19 | 1 | Markedly Decreased[2] |
| CDK4 | T24 | 1 | Markedly Decreased[2] |
| CDK4 | Ku19-19 | 1 | Markedly Decreased[2] |
| hTERT | T24 | 1 | Markedly Decreased[2] |
| hTERT | Ku19-19 | 1 | Markedly Decreased[2] |
| Cellular Process | Cell Line | This compound Concentration (µM) | Effect |
| Cell Cycle | T24 | 1-10 | Induction of G1 arrest[1] |
| Cell Cycle | Ku19-19 | 1-10 | Induction of G1 arrest[1] |
| Apoptosis | T24 | 1-10 | Increased apoptosis[1] |
| Apoptosis | Ku19-19 | 1-10 | Increased apoptosis[1] |
Experimental Protocols
The investigation of this compound's downstream targets utilizes a range of molecular and cellular biology techniques. Detailed protocols for the key experiments are provided below.
Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR)
This technique is used to quantify the mRNA expression levels of c-MYC target genes.
Workflow for quantifying changes in gene expression using qRT-PCR.
Protocol:
-
Cell Culture and Treatment: Plate bladder cancer cells (e.g., T24, Ku19-19) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR: Perform qPCR using a SYBR Green-based detection method on a real-time PCR system. Use primers specific for the target genes (cyclin D2, CDK4, hTERT) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the direct binding of the c-MYC/MAX complex to the promoter regions of its target genes and to demonstrate the inhibitory effect of this compound on this binding.
Protocol:
-
Cross-linking: Treat bladder cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for c-MYC or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of the target genes containing E-box sequences.
Luciferase Reporter Assay
This assay measures the transcriptional activity of the c-MYC/MAX complex.
Protocol:
-
Plasmid Construction: Clone the promoter region of a c-MYC target gene containing the E-box sequence upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect bladder cancer cells with the luciferase reporter construct and a Renilla luciferase control vector.
-
This compound Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat bladder cancer cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat bladder cancer cells with this compound for 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Preclinical and Clinical Status
As of the latest available information, this compound has been evaluated in preclinical studies, primarily in the context of bladder cancer.[3] These studies have demonstrated its efficacy in suppressing tumor growth in murine orthotopic bladder xenograft models.[2] There is no publicly available information regarding the initiation of clinical trials for this compound. The development of c-MYC inhibitors for clinical use has been challenging, though several other molecules targeting c-MYC are in various stages of clinical investigation.
Conclusion
This compound is a potent inhibitor of c-MYC that effectively downregulates the expression of key downstream target genes involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other c-MYC inhibitors. While preclinical data are promising, the transition of this compound to clinical trials remains to be seen.
References
- 1. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of KSI-3716 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary, preclinical data on the efficacy of KSI-3716, a small molecule inhibitor of the c-MYC oncogene, in the context of oncology. The information presented herein is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, experimental validation, and potential as a therapeutic agent, primarily focusing on its investigated role in bladder cancer.
Core Mechanism of Action
This compound is a potent inhibitor of c-Myc, a transcription factor that is frequently deregulated in a wide range of human cancers.[1] Its primary mechanism of action involves the disruption of the c-MYC/MAX heterodimer's ability to bind to the promoters of its target genes.[2][3][4] This inhibition of DNA binding effectively abrogates c-MYC-mediated transcriptional activity, leading to a downstream reduction in the expression of genes crucial for cell proliferation and survival.[3][4]
Signaling Pathway of this compound Action
References
- 1. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
Initial Exploration of KSI-3716 in Gemcitabine-Resistant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pre-clinical investigation of KSI-3716, a small molecule inhibitor of the c-Myc oncogene, in the context of gemcitabine-resistant cancers. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Challenge of Gemcitabine Resistance and the Role of c-Myc
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including bladder, pancreatic, and non-small cell lung cancers. However, the development of intrinsic or acquired resistance significantly limits its clinical efficacy. A growing body of evidence points to the upregulation of the transcription factor c-Myc as a key driver of this resistance. Overexpression of c-Myc can promote cell survival and proliferation, effectively counteracting the cytotoxic effects of gemcitabine.
This compound is a potent inhibitor that disrupts the interaction between c-Myc and its binding partner MAX, preventing the complex from binding to target gene promoters and initiating transcription. This mechanism of action makes this compound a promising candidate for overcoming c-Myc-mediated gemcitabine resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Seo et al. (2014) investigating this compound in a gemcitabine-resistant bladder cancer model.
Table 1: In Vitro Efficacy of this compound in Gemcitabine-Resistant Bladder Cancer Cells
| Cell Line | Treatment | Concentration | Effect | Citation |
| KU19-19/GEM | This compound | 2 µM | 85% inhibition of cell survival | [1][2] |
| KU19-19/GEM | This compound | 2 µM | Marked inhibition of DNA synthesis (EdU incorporation assay) | [1][2] |
| KU19-19 | Gemcitabine (0.1 µM for 2 days) followed by this compound (1 µM) | Sequential | Greater inhibition of cell proliferation than either drug alone | [1][2] |
Table 2: In Vivo Efficacy of Gemcitabine in a Bladder Cancer Xenograft Model
| Animal Model | Treatment | Dosing Regimen | Outcome | Citation |
| Nude mice with KU19-19 xenografts | Gemcitabine | 2 mg/kg | Effective suppression of initial tumor growth, but all mice later relapsed | [3] |
| Nude mice with KU19-19/GEM xenografts | Gemcitabine | 2 mg/kg | Tumors formed and grew | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate this compound.
Generation of Gemcitabine-Resistant Cell Lines (KU19-19/GEM)
-
Parental Cell Line: Human bladder cancer cell line KU19-19.
-
Method: Long-term, continuous in vitro exposure to increasing concentrations of gemcitabine.
-
Protocol:
-
Culture KU19-19 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Initially, expose cells to a low concentration of gemcitabine.
-
Gradually increase the concentration of gemcitabine in the culture medium as cells develop resistance and resume proliferation.
-
Maintain the established gemcitabine-resistant cell line (KU19-19/GEM) in a medium containing a constant, selective concentration of gemcitabine.
-
Cell Viability Assay
-
Purpose: To quantify the cytotoxic effects of this compound.
-
Method: Typically a colorimetric assay such as MTT or a fluorescence-based assay. The referenced study utilized a cell counting method.
-
Protocol:
-
Seed KU19-19/GEM cells in 24-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound (e.g., 2 µM).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Following incubation, detach the cells using trypsin.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Calculate cell survival as a percentage relative to untreated control cells.
-
DNA Synthesis Assay (EdU Incorporation)
-
Purpose: To measure the effect of this compound on cell proliferation by quantifying DNA synthesis.
-
Method: 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.
-
Protocol:
-
Seed and treat KU19-19/GEM cells with this compound as described for the cell viability assay.
-
Towards the end of the treatment period, add EdU to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer.
-
Perform a click chemistry reaction to conjugate a fluorescent dye to the incorporated EdU.
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
In Vivo Xenograft Model
-
Purpose: To evaluate the antitumor activity of gemcitabine and to establish a gemcitabine-resistant tumor model.
-
Animal Model: Athymic nude mice.
-
Protocol:
-
Subcutaneously inject KU19-19 or KU19-19/GEM cells into the flanks of nude mice.
-
Allow tumors to establish and reach a palpable size.
-
For the gemcitabine treatment group, administer gemcitabine intraperitoneally at a dose of 2 mg/kg.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Observe and record any signs of toxicity in the animals.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the research.
Caption: Mechanism of gemcitabine resistance and this compound action.
Caption: Experimental workflow for evaluating this compound.
Broader Context and Future Directions
The findings in bladder cancer highlight a potentially crucial role for c-Myc inhibitors in overcoming gemcitabine resistance. While research on this compound in other gemcitabine-resistant cancers is limited, the underlying mechanism of c-Myc-driven resistance is not unique to bladder cancer. Studies have indicated that c-Myc overexpression is also associated with gemcitabine resistance in pancreatic and non-small cell lung cancer.[2][4][5] Therefore, the therapeutic strategy of targeting c-Myc with inhibitors like this compound may have broader applicability.
Future research should focus on:
-
Exploring this compound in other gemcitabine-resistant cancer models: Investigating the efficacy of this compound in preclinical models of pancreatic, ovarian, and non-small cell lung cancer where gemcitabine resistance is a significant clinical hurdle.
-
Combination Therapy Optimization: Further elucidating the optimal scheduling and dosing for sequential or combination therapy with gemcitabine and this compound to maximize synergistic effects and minimize toxicity.
-
Biomarker Development: Identifying predictive biomarkers, such as c-Myc expression levels, to select patients most likely to benefit from this compound therapy.
-
Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with gemcitabine-resistant tumors.
References
- 1. Inhibition of c-Myc down-regulation by sustained extracellular signal-regulated kinase activation prevents the antimetabolite methotrexate- and gemcitabine-induced differentiation in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc-PD-L1 Axis Sustained Gemcitabine-Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KSI-3716 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of KSI-3716, a potent c-Myc inhibitor, in a variety of in vitro cell culture experiments.
Introduction
This compound is a small molecule inhibitor that targets the oncoprotein c-Myc, a transcription factor that is deregulated in a majority of human cancers.[1][2] c-Myc plays a crucial role in orchestrating cell proliferation, growth, metabolism, and apoptosis.[1][3][4] this compound effectively disrupts the function of c-Myc by preventing its dimerization with its obligate partner, MAX.[3][5] This inhibition leads to the downregulation of c-Myc target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[5][6][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action: Inhibition of c-Myc/MAX Dimerization
The transcription factor c-Myc requires the formation of a heterodimer with MAX (Myc-associated factor X) to bind to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of its target genes.[2] This binding initiates the transcription of genes involved in cell cycle progression, such as cyclin D2 and CDK4, and telomere maintenance, like hTERT.[5][6]
This compound functions by directly interfering with the protein-protein interaction between c-Myc and MAX. By binding to c-Myc, this compound prevents the formation of the functional c-Myc/MAX heterodimer.[3][5] Consequently, this complex cannot bind to the E-box sequences, leading to a significant reduction in the transcription of c-Myc's target genes.[6][8] This ultimately results in the suppression of tumor cell growth by inducing cell cycle arrest and apoptosis.[6][7][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various parameters and cell lines.
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| IC50 (c-Myc/MAX complex formation) | - | 0.84 µM | [3][5] |
| Effective Concentration (Transcriptional Inhibition) | Ku19-19, T24, MBT-2 | As low as 1 µM | [6][8] |
| Cytotoxicity (Cell Survival Inhibition) | Ku19-19, T24 | 30% inhibition at 3 µM (12h) | [8] |
| Ku19-19, T24 | 60-75% inhibition at 3-10 µM (48h) | [8] | |
| Inhibition of DNA Synthesis | KU19-19/GEM | Marked inhibition at 2 µM | [5] |
| Apoptosis Induction | KU19-19/GEM | Cleavage of PARP and caspase-3 | [5] |
| Effect on c-Myc Target Genes | Ku19-19, T24, MBT-2 | Decreased mRNA levels of cyclin D2, hTERT, and CDK4 | [6][8] |
Experimental Protocols
General Cell Culture and Handling of this compound
a. Cell Line Maintenance:
-
Culture chosen cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
b. Preparation of this compound Stock Solution:
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
c. Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by this compound through the analysis of key apoptotic proteins like cleaved PARP and cleaved caspase-3.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the apoptotic markers. Use β-actin as a loading control.
-
Protocol: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the potential anti-angiogenic effects of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Caption: Workflow for an in vitro angiogenesis assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
This compound
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with Matrigel (50-100 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.
-
Seed the HUVECs onto the Matrigel-coated plate (e.g., 10,000-20,000 cells/well).
-
Immediately add this compound at various concentrations to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) under a microscope.
-
Capture images of the tube network in each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.
-
These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with KSI-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-3716 is a potent small molecule inhibitor of c-Myc, a transcription factor frequently deregulated in various human cancers.[1][2][3] The inhibitor functions by disrupting the interaction between the c-MYC/MAX heterodimer and its target gene promoters, leading to a downstream reduction in the expression of c-MYC target genes.[1][2][4][5] This mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2][5] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of proteins, such as c-Myc, with specific genomic regions.[6][7][8] This document provides a detailed protocol for performing ChIP experiments using this compound to study its effect on c-Myc binding to target DNA sequences.
Mechanism of Action of this compound
This compound directly interferes with the formation of the c-MYC/MAX complex on the promoter regions of target genes.[1][2][4][5] This inhibitory action has been shown to decrease the transcriptional activity of c-Myc at concentrations as low as 1 μM.[4][5][9] Consequently, the expression of genes involved in cell proliferation and survival, such as cyclin D2, CDK4, and hTERT, is significantly reduced.[1][2][5][9]
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides a detailed step-by-step protocol for a ChIP experiment to assess the effect of this compound on the binding of c-Myc to its target gene promoters.
Materials
-
Cell Culture: Human bladder cancer cell lines (e.g., Ku19-19, T24) or other relevant cell lines.
-
Reagents:
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Formaldehyde (37% solution)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100)
-
Protease Inhibitor Cocktail
-
Sonication Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS)
-
ChIP Dilution Buffer
-
Protein A/G magnetic beads or agarose beads
-
Anti-c-Myc antibody (ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., hTERT, CDK4) and a negative control region.
-
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed the chosen cell line at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5, 10, 15, 20, 25 μM) or DMSO as a vehicle control.[2] The incubation time should be optimized but can range from 12 to 48 hours.[2]
2. Cross-linking
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[10][11]
-
Incubate for 10 minutes at room temperature with gentle shaking.[10][11]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[10][11]
3. Cell Lysis and Chromatin Preparation
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.
-
Resuspend the cell pellet in cell lysis buffer with protease inhibitors and incubate on ice for 10 minutes.[10]
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in sonication buffer.
4. Chromatin Shearing
-
Sonicate the chromatin to an average fragment size of 200-1000 base pairs.[11]
-
Optimization of sonication conditions (power, duration, number of cycles) is critical and should be determined empirically for each cell type and sonicator.[10][12]
-
After sonication, centrifuge the samples to pellet cell debris and collect the supernatant containing the sheared chromatin.
5. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes at 4°C with rotation.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the ChIP-grade anti-c-Myc antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
For the negative control, use a non-specific IgG antibody.
-
Add Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
6. Washes
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
7. Elution and Reverse Cross-linking
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight).[7]
-
Treat the samples with RNase A to digest RNA.[7]
-
Treat with Proteinase K to digest proteins.[7]
8. DNA Purification
-
Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
9. Quantitative PCR (qPCR) Analysis
-
Perform qPCR using primers specific to the promoter regions of known c-Myc target genes (e.g., hTERT, CDK4).
-
Also, use primers for a genomic region not expected to be bound by c-Myc as a negative control.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on c-Myc Binding to Target Gene Promoters
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |
| hTERT | DMSO | 1.5 ± 0.2 | 1.0 |
| This compound (10 µM) | 0.5 ± 0.1 | 0.33 | |
| CDK4 | DMSO | 2.1 ± 0.3 | 1.0 |
| This compound (10 µM) | 0.7 ± 0.15 | 0.33 | |
| Negative Control Region | DMSO | 0.1 ± 0.05 | 1.0 |
| This compound (10 µM) | 0.09 ± 0.04 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Interpretation of Results
A significant decrease in the percentage of input for target gene promoters in this compound treated cells compared to the DMSO control would indicate that this compound effectively inhibits the binding of c-Myc to these promoters. No significant change should be observed for the negative control region. This data would provide strong evidence for the mechanism of action of this compound at the chromatin level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. auajournals.org [auajournals.org]
- 5. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. urotoday.com [urotoday.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Recommended concentrations of KSI-3716 for treating bladder cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KSI-3716, a potent c-Myc inhibitor, in the treatment of bladder cancer cell lines. The following protocols and data are based on preclinical studies and are intended for research purposes.
Introduction
This compound is a small molecule inhibitor that effectively targets the c-MYC/MAX transcription factor complex.[1][2] By blocking the binding of this complex to target gene promoters, this compound inhibits the transcriptional activity of c-MYC, a key oncogene implicated in bladder cancer.[1][2] This inhibitory action leads to cytotoxic effects in bladder cancer cells, primarily through the induction of cell cycle arrest and apoptosis.[1][3] These notes provide recommended concentrations, detailed experimental protocols, and a summary of the key cellular effects of this compound on bladder cancer cell lines.
Mechanism of Action
This compound functions by disrupting the interaction between c-MYC and its binding partner MAX, preventing the heterodimer from binding to the E-box sequences in the promoters of its target genes.[1][2] This leads to a dose-dependent reduction in c-MYC-mediated transcriptional activity, with inhibitory effects observed at concentrations as low as 1 μM.[1][3] The downstream effect is a marked decrease in the expression of c-MYC target genes that are critical for cell proliferation and survival, such as cyclin D2, CDK4, and hTERT.[1][3][4]
Caption: Mechanism of action of this compound.
Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound for treating bladder cancer cell lines can vary depending on the specific cell line and the duration of treatment. Based on published data, the following concentrations are recommended as a starting point for various in vitro assays.
| Bladder Cancer Cell Line | Assay Type | Recommended Concentration Range (μM) | Incubation Time (hours) | Observed Effect | Reference |
| Ku19-19 | Cell Viability | 5, 10, 15, 20, 25 | 12, 24, 48 | Inhibition of cell survival | [4][5] |
| Ku19-19 | Cell Viability | 3 - 10 | 12, 48 | 30% inhibition at 3µM (12h), 60-75% inhibition (48h) | [2] |
| T24 | Cell Viability | 3 - 10 | 12, 48 | 30% inhibition at 3µM (12h), 60-75% inhibition (48h) | [2] |
| Ku19-19, T24, MBT-2 | Transcriptional Activity | 5 | Not Specified | Significant reduction in c-MYC promoter activity | [2] |
| Various Bladder Cancer Cells | Transcriptional Activity | As low as 1 | Not Specified | Inhibition of c-MYC mediated transcriptional activity | [1][3] |
| KU19-19/GEM (Gemcitabine-resistant) | Cell Viability | 2 | Not Specified | 85% inhibition of cell survival | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on bladder cancer cell lines.
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is designed to determine the cytotoxic effects of this compound on bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., Ku19-19, T24)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed bladder cancer cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete medium.[2]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended final concentrations to test are between 1 µM and 25 µM.[4][5] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for the desired time points (e.g., 12, 24, and 48 hours).[2]
-
Following incubation, add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle progression.
Materials:
-
Bladder cancer cell lines
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Bladder cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Summary of Expected Outcomes
Treatment of bladder cancer cell lines with this compound is expected to result in:
-
A dose- and time-dependent decrease in cell viability.[2]
-
An accumulation of cells in the G1 phase of the cell cycle, indicative of cell cycle arrest.[1]
-
An increase in the percentage of apoptotic cells (Annexin V positive).[1]
-
A reduction in the mRNA levels of c-MYC target genes such as cyclin D2, CDK4, and hTERT.[1][2]
These application notes and protocols provide a framework for investigating the anti-tumor effects of this compound in bladder cancer cell lines. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. urotoday.com [urotoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Anti-proliferative Effects of KSI-3716 Using an EdU Incorporation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental process in cell biology and a hallmark of cancer. The c-Myc oncogene is a critical regulator of cell proliferation, and its dysregulation is implicated in a majority of human cancers.[1][2] KSI-3716 is a small molecule inhibitor that targets the c-Myc signaling pathway.[3][4][5] Specifically, it blocks the interaction between c-MYC and its binding partner MAX, preventing the complex from binding to target gene promoters.[3][6][7][8] This inhibition leads to the downregulation of c-Myc target genes involved in cell cycle progression, such as cyclin D2, CDK4, and hTERT, ultimately resulting in cell cycle arrest and apoptosis.[3][6][7][8]
The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a modern and robust method for measuring DNA synthesis and, consequently, cell proliferation.[9] This technique offers a sensitive and efficient alternative to traditional methods like BrdU assays, as it does not require harsh DNA denaturation steps.[9][10] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA by proliferating cells.[9][11] The incorporated EdU is then detected via a specific and efficient "click" chemistry reaction that covalently attaches a fluorescent azide.[9] This allows for the accurate quantification of proliferating cells using fluorescence microscopy or flow cytometry.[9] This application note provides a detailed protocol for utilizing the EdU incorporation assay to quantify the anti-proliferative effects of the c-Myc inhibitor, this compound.
Principle of the Assay
The EdU assay is based on the efficient incorporation of EdU into the DNA of actively dividing cells during the S-phase of the cell cycle. The alkyne group on the EdU molecule enables a highly specific and covalent reaction with a fluorescently labeled azide probe in the presence of a copper(I) catalyst. The resulting fluorescent signal is directly proportional to the level of DNA synthesis and can be used to quantify the percentage of proliferating cells in a given population. By treating cells with varying concentrations of this compound prior to EdU labeling, the dose-dependent anti-proliferative effect of the compound can be accurately determined.
Data Presentation
The anti-proliferative effect of this compound on a hypothetical cancer cell line (e.g., bladder cancer cell line T24, as mentioned in literature[6]) is summarized in the tables below.
Table 1: Effect of this compound on Cell Proliferation as Measured by EdU Incorporation (Fluorescence Microscopy)
| This compound Concentration (µM) | Percentage of EdU-Positive Cells (Mean ± SD) | Inhibition of Proliferation (%) |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0 |
| 1 | 35.8 ± 2.5 | 20.8 |
| 3 | 24.1 ± 1.9 | 46.7 |
| 5 | 15.7 ± 1.3 | 65.3 |
| 10 | 8.3 ± 0.9 | 81.6 |
Table 2: IC50 Determination for this compound using EdU Incorporation Assay
| Parameter | Value |
| IC50 (µM) | ~3.5 |
Note: The data presented in these tables are illustrative and intended to demonstrate the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., bladder cancer cell lines like T24 or Ku19-19)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization reagent (e.g., 0.5% Triton™ X-100 in PBS)[12][13]
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click reaction cocktail components:
-
Coverslips and microscope slides or 96-well plates suitable for imaging
-
Fluorescence microscope or high-content imaging system
Protocol for EdU Incorporation Assay (Fluorescence Microscopy)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.[12][14][15]
1. Cell Seeding and Treatment with this compound a. Seed cells onto coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium. c. Remove the medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 3, 5, 10 µM).[6] Include a vehicle-only control (e.g., DMSO). d. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[6]
2. EdU Labeling a. Following treatment with this compound, add EdU to the culture medium to a final concentration of 10 µM.[12][15] b. Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 1-2 hours). This may need to be optimized for your specific cell line.[12][15]
3. Cell Fixation and Permeabilization a. Remove the EdU-containing medium and wash the cells once with PBS. b. Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[12][13] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[12][13] d. Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[10][13] e. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[13]
4. Click Reaction for EdU Detection a. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a fluorescent azide, and a reducing agent in a reaction buffer.[14] Note: Prepare the cocktail fresh and use it immediately. b. Add the click reaction cocktail to each well, ensuring the coverslips are fully covered. c. Incubate for 30 minutes at room temperature, protected from light.[12][14] d. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[12]
5. Nuclear Staining and Imaging a. Stain the cell nuclei by incubating with a nuclear counterstain solution (e.g., Hoechst 33342 or DAPI) for 15-30 minutes at room temperature, protected from light.[12] b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope. Acquire images for both the EdU (e.g., green channel for Alexa Fluor 488) and the nuclear counterstain (e.g., blue channel for DAPI/Hoechst).
6. Data Analysis a. Quantify the number of EdU-positive nuclei and the total number of nuclei in multiple fields of view for each treatment condition. b. Calculate the percentage of EdU-positive cells: (Number of EdU-positive cells / Total number of cells) x 100. c. Determine the percentage of inhibition of proliferation relative to the vehicle control. d. Plot the percentage of EdU-positive cells against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the c-MYC/MAX complex, blocking downstream gene expression and cell proliferation.
Caption: Experimental workflow for the EdU incorporation assay to assess the anti-proliferative effects of this compound.
References
- 1. pnas.org [pnas.org]
- 2. The long journey to bring a Myc inhibitor to the clinic | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. auajournals.org [auajournals.org]
- 7. urotoday.com [urotoday.com]
- 8. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Assessing c-Myc Transcriptional Activity with KSI-3716 using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a critical regulator of cellular proliferation, growth, and apoptosis.[1][2][3][4][5] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][5][6] A common method to investigate the transcriptional activity of c-Myc is the luciferase reporter assay.[7][8][9] This assay provides a quantitative measure of gene expression driven by c-Myc activity.[8][9]
KSI-3716 is a small molecule inhibitor that has been identified as a potent suppressor of c-Myc transcriptional activity.[10][11][12] Its mechanism of action involves blocking the binding of the c-Myc/MAX heterodimer to the E-box sequences within the promoters of its target genes.[10][11][12][13][14] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on c-Myc transcriptional activity in a cell-based model.
Principle of the Assay
The luciferase reporter assay is a widely used technique to study gene regulation.[8][9][15] In this specific application, cells are transiently co-transfected with two plasmids:
-
A c-Myc Reporter Plasmid: This plasmid contains the firefly luciferase gene under the control of a minimal promoter fused to tandem repeats of the c-Myc/MAX binding site (E-box sequences).[6][7] When c-Myc is active, it binds to these E-box sequences and drives the transcription of the luciferase gene.
-
A Control Plasmid: This plasmid constitutively expresses Renilla luciferase and is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell viability.[6][15]
Following transfection, cells are treated with varying concentrations of this compound. The inhibitory effect of this compound on c-Myc transcriptional activity is determined by measuring the resulting decrease in firefly luciferase expression, normalized to the Renilla luciferase signal.
Data Summary
The following table summarizes the quantitative data reported for the inhibitory activity of this compound on c-Myc.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.84 µM | Cell-free complex formation assay | [10][11] |
| Effective Concentration | ≥ 1 µM | Inhibition of c-Myc mediated transcriptional activity in bladder cancer cells | [10][12][16] |
| Cytotoxicity | 85% inhibition of cell survival at 2 µM | Gemcitabine-resistant KU19-19/GEM bladder cancer cells | [17][18] |
Experimental Protocols
Materials
-
Mammalian cell line with high endogenous c-Myc activity (e.g., bladder cancer cell lines, HEK293 cells)[6][7]
-
c-Myc responsive firefly luciferase reporter plasmid (e.g., a pGL3 or similar vector containing multiple E-box repeats)[19][20]
-
Renilla luciferase control plasmid (e.g., pRL-TK)[21]
-
Transfection reagent (e.g., Lipofectamine® 2000 or similar)[6][21]
-
This compound (MedchemExpress or other supplier)[10]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: Seed the chosen mammalian cells in a 96-well white, clear-bottom plate at a density that will result in 60-70% confluency at the time of transfection.[21] Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing the c-Myc firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of 10:1 (e.g., 100 ng of reporter plasmid and 10 ng of control plasmid).
-
Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-25 minutes to allow for complex formation.[5]
-
-
Transfection: Add the transfection complexes to the cells in each well. Gently rock the plate to ensure even distribution. Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.[5]
This compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 25 µM).[11] Include a vehicle control (DMSO only) in your experimental setup.
-
Cell Treatment: After 24 hours of transfection, carefully remove the medium containing the transfection complexes and replace it with fresh complete medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.[11]
Luciferase Assay
-
Cell Lysis:
-
Luminescence Measurement:
-
Program the luminometer to measure both firefly and Renilla luciferase activity sequentially.
-
Add the firefly luciferase substrate to each well and measure the luminescence.[22]
-
Subsequently, add the Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction. Measure the Renilla luminescence.[21][22]
-
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalized ratio represents the relative c-Myc transcriptional activity.
-
Inhibition Calculation: Express the c-Myc transcriptional activity in the this compound-treated wells as a percentage of the activity in the vehicle-treated control wells.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified c-Myc signaling pathway leading to gene expression.
Caption: Experimental workflow for the luciferase reporter assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. apexbt.com [apexbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. c-Myc (Myc/Max) Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. opentrons.com [opentrons.com]
- 16. urotoday.com [urotoday.com]
- 17. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. auajournals.org [auajournals.org]
- 19. addgene.org [addgene.org]
- 20. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase reporter assay [bio-protocol.org]
- 22. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of KSI-3716 in Cell Culture
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low efficacy of the c-Myc inhibitor, KSI-3716, in their cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the c-Myc oncoprotein.[1][2] It functions by disrupting the critical protein-protein interaction between c-Myc and its binding partner, MAX (Myc-associated factor X).[3][4] This disruption prevents the c-Myc/MAX heterodimer from binding to the E-box DNA sequences in the promoter regions of its target genes.[3][4][5] Consequently, the transcription of genes involved in cell proliferation, such as cyclin D2, CDK4, and hTERT, is markedly decreased.[1][3][4] This ultimately leads to cell cycle arrest and apoptosis in cancer cells with deregulated c-Myc activity.[1][2][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. It is recommended to store the solid compound at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: At what concentration should I be seeing an effect of this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Inhibition of c-Myc mediated transcriptional activity has been observed at concentrations as low as 1 µM.[3][4] For cytotoxic effects, concentrations in the range of 3-10 µM have been shown to be effective in bladder cancer cell lines after 48 hours of incubation.[6] It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity or inhibition of proliferation with this compound.
This guide provides a systematic approach to troubleshooting low efficacy of this compound in your cell culture experiments.
Step 1: Verify Compound Integrity and Handling
Question: Could there be an issue with the this compound compound itself or how it was prepared?
-
Possible Cause 1: Improper Storage. this compound stock solutions may degrade if not stored correctly or if subjected to multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions from a new aliquot of your stock solution stored at -80°C. If the problem persists, consider using a freshly prepared stock solution from a new vial of the compound.
-
-
Possible Cause 2: Incorrect Concentration. Errors in calculating the concentration of the stock solution or the final working concentration can lead to lower than expected efficacy.
-
Solution: Double-check all calculations for preparing the stock and working solutions. If possible, have another researcher verify the calculations.
-
-
Possible Cause 3: Solubility Issues. While this compound is soluble in DMSO, precipitation can occur when diluting the stock solution into aqueous cell culture media.
-
Solution: Visually inspect the media after adding this compound for any signs of precipitation. To improve solubility, you can try pre-warming the media to 37°C before adding the compound and gently mixing. Some sources suggest that to increase solubility, the tube can be heated to 37°C and then oscillated in an ultrasonic bath for a short period.[2]
-
Step 2: Evaluate Experimental Parameters
Question: Are the experimental conditions optimal for observing the effects of this compound?
-
Possible Cause 1: Insufficient Treatment Duration. The cytotoxic and anti-proliferative effects of this compound are time-dependent.
-
Solution: Increase the incubation time. For example, in some bladder cancer cell lines, a more significant effect on cell survival was observed at 48 hours compared to 12 or 24 hours.[6] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
-
Possible Cause 2: Suboptimal Cell Density. High cell density can sometimes reduce the apparent efficacy of a compound.
-
Solution: Optimize your cell seeding density. Ensure that cells are in the exponential growth phase at the time of treatment.
-
-
Possible Cause 3: Serum Component Interference. Components in the fetal bovine serum (FBS) or other serum supplements in your cell culture media could potentially bind to and sequester this compound, reducing its effective concentration.
-
Solution: If your experimental design allows, consider reducing the serum concentration in your media during the treatment period. However, be mindful that this can also affect cell health and growth.
-
Step 3: Investigate Cell Line-Specific Factors
Question: Could the specific characteristics of my cell line be contributing to the low efficacy?
-
Possible Cause 1: Low c-Myc Dependence. Not all cancer cell lines are equally dependent on c-Myc for their proliferation and survival.
-
Solution: Verify the c-Myc expression level and dependency of your cell line. You can do this by checking the literature or performing a western blot for c-Myc protein levels. If your cell line has low c-Myc expression, it may not be sensitive to a c-Myc inhibitor.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance. Cells can develop resistance to targeted therapies through various mechanisms.
-
Solution: Consider the possibility of intrinsic resistance. Some cell lines may have inherent mechanisms that make them less sensitive to c-Myc inhibition. Acquired resistance can develop over time with continuous exposure to the drug. Potential mechanisms of resistance to targeted therapies include the activation of compensatory signaling pathways.[5]
-
-
Possible Cause 3: Drug Efflux Pumps. Some cancer cells overexpress ATP-binding cassette (ABC) transporters, which can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
Data Presentation
Table 1: Reported Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Ku19-19 | Bladder Cancer | Cell Survival Assay | 3 µM | 12 hours | ~30% inhibition of cell survival | [6] |
| Ku19-19 | Bladder Cancer | Cell Survival Assay | 3-10 µM | 48 hours | 60-75% inhibition of cell survival | [6] |
| T24 | Bladder Cancer | Cell Survival Assay | 3 µM | 12 hours | ~30% inhibition of cell survival | [6] |
| T24 | Bladder Cancer | Cell Survival Assay | 3-10 µM | 48 hours | 60-75% inhibition of cell survival | [6] |
| SV-HUC1 | Immortalized Human Bladder | Cell Survival Assay | Up to 10 µM | 48 hours | Less inhibition compared to cancer cell lines | [6] |
| Multiple | Bladder Cancer | Transcription Reporter Assay | As low as 1 µM | Not Specified | Inhibition of c-MYC mediated transcriptional activity | [3][4] |
| - | - | Biochemical Assay (EMSA) | IC50 = 0.84 µM | - | Blocks c-MYC/MAX complex formation | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
Protocol 2: Western Blot for c-Myc Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat them with an effective concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc target genes (e.g., Cyclin D2, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. auajournals.org [auajournals.org]
Technical Support Center: Optimizing KSI-3716 Dosage for Maximum c-Myc Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KSI-3716 dosage to achieve maximum inhibition of the oncoprotein c-Myc.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, MAX (Myc-associated factor X).[1][2][3] By preventing the formation of the c-Myc/MAX heterodimer, this compound effectively blocks its binding to target gene promoters, consequently inhibiting the transcription of c-Myc responsive genes involved in cell proliferation, growth, and metabolism.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 1 µM to 25 µM is recommended.[1][4] Studies have shown that c-Myc mediated transcriptional activity can be inhibited by this compound at concentrations as low as 1 µM.[1][2][5] The half-maximal inhibitory concentration (IC50) for blocking c-Myc/MAX complex formation has been reported to be 0.84 µM.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a recommended dosage for in vivo studies?
A3: In a murine orthotopic bladder xenograft model, intravesical instillation of this compound at a dose of 5 mg/kg significantly suppressed tumor growth with minimal systemic toxicity.[1][2][5] This can serve as a starting point for in vivo studies, although the optimal dose may vary depending on the animal model, tumor type, and route of administration.
Q4: How should this compound be prepared and stored?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][6] For storage, the stock solution in DMSO can be kept at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Concentration | Cell Line(s) | Effect | Reference |
| IC50 (c-Myc/MAX complex formation) | 0.84 µM | - | Dose-dependent blocking of complex formation. | [1] |
| c-Myc Transcriptional Activity Inhibition | As low as 1 µM | Ku19-19, T24, MBT-2 | Significant reduction in promoter activity. | [2] |
| Cytotoxicity and Proliferation Inhibition | 5 - 25 µM | Ku19-19 | Induction of cell cycle arrest and apoptosis. | [1][4] |
| Inhibition of DNA Synthesis (EdU incorporation) | 2 µM | KU19-19/GEM (gemcitabine-resistant) | Marked inhibition of DNA synthesis. | [7] |
In Vivo Efficacy of this compound
| Dosage | Animal Model | Route of Administration | Effect | Reference |
| 5 mg/kg | Murine orthotopic bladder xenografts | Intravesical instillation | Significant suppression of tumor growth. | [1][2][5] |
Experimental Protocols
Luciferase Reporter Assay for c-Myc Transcriptional Activity
This protocol is designed to quantify the effect of this compound on the transcriptional activity of c-Myc.
Materials:
-
Cells of interest
-
c-Myc responsive luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the c-Myc responsive luciferase reporter vector and the control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay for c-Myc Target Gene Binding
This protocol determines if this compound treatment reduces the binding of c-Myc to the promoters of its target genes.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-c-Myc antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for a known c-Myc target gene promoter (e.g., CDK4, TERT) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-c-Myc antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers for a c-Myc target gene promoter and a negative control region to quantify the amount of immunoprecipitated DNA.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree for suboptimal c-Myc inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of c-Myc activity | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1 µM to 25 µM. |
| Poor Solubility or Stability: this compound may not be fully dissolved or may have degraded. | Ensure the stock solution is properly prepared in DMSO and stored correctly. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line with known sensitivity to c-Myc inhibition. | |
| Incorrect Assay Protocol: Errors in the experimental procedure can lead to inaccurate results. | Carefully review and optimize the protocol for your specific assay (e.g., incubation times, reagent concentrations). Include appropriate positive and negative controls. | |
| High Cellular Toxicity | Excessive this compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your cell line. Use a concentration that effectively inhibits c-Myc with minimal toxicity. |
| Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). | |
| Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. | Use cells that are in the logarithmic growth phase and have been passaged a limited number of times. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results. | Ensure a homogenous cell suspension and proper mixing before seeding. |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate media components and affect cell growth and drug response. | Avoid using the outermost wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. urotoday.com [urotoday.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility and stability of KSI-3716 in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of KSI-3716 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Its solubility in commonly used laboratory solvents is summarized in the table below.[1] For aqueous buffers, the solubility is expected to be very low.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL (11.73 mM) | Sonication or gentle warming (to 37°C) may be required to fully dissolve the compound.[1] |
| Ethanol | Soluble | |
| Propylene Glycol (PG) | Soluble | |
| Polyethylene Glycol 400 (PEG 400) | Soluble | |
| Water | Insoluble |
Q2: How can I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.26 mg of this compound in 1 mL of DMSO. To ensure complete dissolution, vortexing and sonication are recommended. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for in vivo studies with this compound?
A3: A previously published study successfully used a vehicle composed of 40% PEG 400, 20% DMSO, and 40% normal saline for intravesical instillation in mice.[2] This formulation may serve as a good starting point for other in vivo applications. However, it is crucial to assess the tolerability and compatibility of this vehicle in your specific animal model and route of administration.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is expected to be pH-dependent. Based on its chemical structure, which contains several nitrogen atoms that can be protonated, the pKa of this compound is predicted to be around 2.8 (most basic) and 8.5 (most acidic) . This suggests that this compound will be more soluble at acidic pH (below pKa 2.8) and basic pH (above pKa 8.5) due to ionization. In neutral pH buffers (e.g., PBS pH 7.4), the compound will be in its least soluble, neutral form.
Q5: What are the potential stability issues with this compound in experimental buffers?
A5: The primary stability concerns for this compound in aqueous buffers are hydrolysis and photostability.
-
Hydrolysis: The amide bonds in the this compound structure may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3][4] It is recommended to use freshly prepared solutions and avoid prolonged storage in aqueous buffers.
-
Photostability: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light.[5] It is advisable to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution in my experimental buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to troubleshoot this problem, ranging from simple to more complex formulation approaches.
Initial Troubleshooting Steps
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility. However, be mindful of the tolerance of your cells or assay to the co-solvent. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control in your experiments.
Workflow for Improving Solubility
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Solubilization Strategies
If the initial troubleshooting steps are not successful or not compatible with your experimental setup, consider using solubilizing excipients.
Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[6] For in vitro studies, non-ionic surfactants are generally preferred due to their lower toxicity.
| Surfactant | Recommended Starting Concentration (in vitro) | Notes |
| Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (w/v) | Commonly used in cell-based assays. |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (w/v) | Also used in in vivo formulations. |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | A non-ionic triblock copolymer. |
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
| Cyclodextrin | Recommended Starting Concentration (in vitro) | Notes |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Widely used due to its good solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 10 mM | Anionic derivative with high aqueous solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 4.26 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.
-
Dilution in Medium: Add the required volume of the this compound stock solution to your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid dispersion and minimize precipitation. Do not add the medium to the stock solution.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
Signaling Pathway
This compound is an inhibitor of the c-Myc/Max transcription factor complex. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Photobiodegradation of halogenated aromatic pollutants - Advances in Bioscience and Biotechnology - SCIRP [scirp.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of KSI-3716 in research models.
Welcome to the technical support center for KSI-3716. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in research models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target c-Myc inhibition from potential off-target effects.
FAQ 1: My cells show a cytotoxic effect at concentrations where I don't see a significant decrease in c-Myc target gene expression. Is this an off-target effect?
Answer:
It is possible that the observed cytotoxicity is due to an off-target effect of this compound, especially if it occurs at concentrations lower than or inconsistent with its reported IC50 for c-MYC/MAX complex disruption (approximately 0.84 µM).[1][2] To investigate this, we recommend the following troubleshooting workflow:
Experimental Workflow: Investigating Unexpected Cytotoxicity
References
Overcoming resistance to KSI-3716 in long-term cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KSI-3716, a potent c-Myc inhibitor, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that blocks the formation of the c-MYC/MAX protein complex.[1][2] This disruption prevents the complex from binding to the promoters of its target genes, thereby inhibiting their transcription.[1][2][3][4][5] Consequently, the expression of c-MYC target genes involved in cell proliferation and survival, such as cyclin D2, CDK4, and hTERT, is significantly reduced.[1][3][4][5] This inhibition of c-MYC-mediated transcriptional activity leads to cell cycle arrest and apoptosis in cancer cells.[1][3][4][5]
Q2: My cells are showing decreasing sensitivity to this compound over time. What are the potential reasons?
A2: Decreased sensitivity to this compound in long-term cell culture can arise from several potential mechanisms of acquired resistance. These may include:
-
Upregulation of c-Myc expression: Cells may compensate for the inhibitory effect of this compound by increasing the overall levels of c-Myc protein.
-
Mutations in c-Myc or MAX: Genetic alterations in the c-Myc or MAX proteins could potentially alter the binding site of this compound, reducing its efficacy.
-
Activation of bypass signaling pathways: Cells might activate alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of c-Myc inhibition.
-
Increased drug efflux: Cells may upregulate the expression of drug efflux pumps, which actively remove this compound from the cell, lowering its intracellular concentration.
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line. c-MYC mediated transcriptional activity has been shown to be inhibited at concentrations as low as 1 µM.[1][3][4][5] For cytotoxicity, concentrations ranging from 3 µM to 10 µM have been reported to inhibit cell survival by 60% to 75% after 48 hours of incubation in bladder cancer cell lines like Ku19-19 and T24.[3] It is always recommended to perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the optimal IC50 for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q5: Are there any known combination therapies that could enhance the efficacy of this compound or overcome resistance?
A5: While research on overcoming resistance specifically to this compound is limited, studies have shown that this compound can be effective in cancer cells that have developed resistance to other chemotherapeutic agents like gemcitabine.[6] In gemcitabine-resistant bladder cancer cells, which exhibit upregulated c-Myc expression, sequential treatment with gemcitabine followed by this compound showed a greater inhibitory effect on cell proliferation than either drug alone.[6] This suggests that combining this compound with other anti-cancer agents could be a viable strategy, particularly in tumors where c-Myc is overexpressed or implicated in resistance to other therapies.
Troubleshooting Guide: Overcoming Resistance to this compound
This guide addresses the common issue of developing resistance to this compound in long-term cell culture experiments.
Problem: Decreased Cell Death and Increased Proliferation with Continued this compound Treatment
You observe that your cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance after several passages in the presence of the inhibitor. This is characterized by a higher IC50 value in cell viability assays and a reduced effect on cell cycle arrest and apoptosis.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting this compound resistance.
Potential Causes and Troubleshooting Steps
1. Upregulation of c-Myc Expression
-
Hypothesis: The cells have adapted by increasing the expression of the target protein, c-Myc, to overcome the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare the c-Myc protein levels in your resistant cell line to the parental (sensitive) cell line.
-
qRT-PCR Analysis: Measure the mRNA levels of the MYC gene in both resistant and parental cells.
-
-
Expected Results (Hypothetical Data):
Cell Line Treatment c-Myc Protein Level (Relative to Parental Control) MYC mRNA Level (Fold Change) Parental Vehicle 1.0 1.0 Parental This compound (IC50) 0.4 0.5 Resistant Vehicle 3.5 4.0 | Resistant | this compound (IC50) | 2.8 | 3.2 |
-
Suggested Solution:
-
Increase this compound Concentration: Perform a new dose-response curve to determine the new IC50 for the resistant cells.
-
Combination Therapy: Consider combining this compound with an inhibitor of a pathway known to regulate c-Myc expression (e.g., a BET inhibitor).
-
2. Activation of Bypass Signaling Pathways
-
Hypothesis: The cells have activated alternative signaling pathways (e.g., AKT, ERK) to maintain proliferation and survival, making them less dependent on c-Myc.
-
Troubleshooting Steps:
-
Phospho-protein Array: Use a phospho-kinase array to screen for upregulated survival pathways in the resistant cells compared to the parental line.
-
Western Blot Analysis: Validate the findings from the array by performing Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-AKT, p-ERK).
-
-
Expected Results (Hypothetical Data):
Cell Line Treatment p-AKT (Ser473) Level (Relative to Parental Control) p-ERK1/2 (Thr202/Tyr204) Level (Relative to Parental Control) Parental Vehicle 1.0 1.0 Parental This compound (IC50) 0.9 0.8 Resistant Vehicle 1.2 4.5 | Resistant | this compound (IC50) | 1.1 | 4.2 |
-
Suggested Solution:
-
Combination Therapy: Combine this compound with an inhibitor targeting the identified bypass pathway (e.g., an ERK inhibitor if the MAPK pathway is activated).
-
3. Mutations in c-Myc or MAX
-
Hypothesis: A mutation in the MYC or MAX gene has occurred, altering the protein structure and preventing this compound from binding effectively.
-
Troubleshooting Steps:
-
Sanger Sequencing: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding regions of the MYC and MAX genes.
-
-
Expected Results:
-
Identification of a point mutation, insertion, or deletion in the MYC or MAX sequence of the resistant cells that is not present in the parental cells.
-
-
Suggested Solution:
-
Alternative c-Myc Inhibitor: If a mutation is identified, consider switching to a different c-Myc inhibitor with a distinct mechanism of action (e.g., one that promotes c-Myc degradation or inhibits its transcription).
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for measuring the mRNA expression of MYC and its target genes.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC, target genes (e.g., CCND2, CDK4, TERT), and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells (with and without this compound treatment) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing to the control condition.
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the binding of the c-MYC/MAX complex to target gene promoters.
Materials:
-
Parental and resistant cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-validated antibody against c-Myc
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for a known c-Myc target gene promoter and a negative control region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a c-Myc antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for a known c-Myc target gene promoter to quantify the amount of precipitated DNA. Normalize to input DNA.
Visualizations
c-Myc Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the c-Myc signaling pathway.
Experimental Workflow for Investigating Resistance
Caption: Workflow for comparing sensitive and resistant cell lines.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. clyte.tech [clyte.tech]
- 3. clyte.tech [clyte.tech]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: Refining ChIP-seq Protocols for Use with KSI-3716
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KSI-3716 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored to scientists and drug development professionals working to elucidate the genomic effects of this potent c-Myc inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the c-MYC protein.[1][2][3] Its primary mechanism of action is to block the binding of the c-MYC/MAX heterodimer to the promoters of its target genes.[1][2][4][5][6] By preventing this interaction, this compound inhibits the c-MYC-mediated transcriptional activity that is often dysregulated in cancers such as bladder cancer.[1][4][5][6]
Q2: How does this compound treatment affect ChIP-seq results for c-MYC?
Treatment with this compound is expected to lead to a significant reduction in the enrichment of c-MYC at its target gene promoters in a ChIP-seq experiment. This is because this compound directly interferes with the ability of c-MYC to bind to DNA.[4][5][6] Therefore, a successful ChIP-seq experiment should demonstrate a decrease in the number and/or height of c-MYC peaks in this compound-treated cells compared to vehicle-treated controls.
Q3: What are the key experimental considerations when designing a ChIP-seq experiment with this compound?
The most critical considerations are the concentration of this compound and the duration of treatment. It is essential to use a concentration that effectively inhibits c-MYC binding without causing widespread cytotoxicity, which could confound the results. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line. Based on existing data, concentrations as low as 1 µM have been shown to inhibit c-MYC transcriptional activity.[2][4][5]
Q4: Can this compound be used to study the off-target effects of c-MYC?
While the primary application of this compound in ChIP-seq is to study the on-target effects of c-MYC inhibition, it can also be a valuable tool for investigating potential off-target binding of the c-MYC/MAX complex. By comparing the genomic binding profiles of c-MYC in the presence and absence of this compound, researchers can distinguish between specific and non-specific binding events.
Experimental Protocols
Refined ChIP-seq Protocol for this compound Treatment
This protocol is an optimized workflow for performing ChIP-seq on cells treated with this compound to assess changes in c-MYC genomic occupancy.
1. Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
Based on the provided data, treat cells with this compound at a concentration range of 1 µM to 25 µM.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your cell line. The IC50 for blocking c-MYC/MAX complex formation is 0.84 µM.[1][2]
-
The duration of treatment can range from 12 to 48 hours.[1][2] A time-course experiment is advised to identify the optimal treatment window.
-
Include a vehicle control (e.g., DMSO) treated sample for comparison.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet them by centrifugation.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
4. Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-c-MYC antibody overnight at 4°C.
-
Include a negative control IP with a non-specific IgG antibody.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing:
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of c-MYC enrichment.
-
Compare the c-MYC binding profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (c-MYC/MAX complex formation) | 0.84 µM | [1][2] |
| Effective Concentration (inhibition of c-MYC transcriptional activity) | As low as 1 µM | [2][4][5] |
| Effective Concentration (in vitro cell survival inhibition) | 5 - 25 µM | [1][2] |
| In vivo dosage (murine orthotopic bladder xenografts) | 5 mg/kg | [1][4][5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant change in c-MYC binding after this compound treatment | Insufficient concentration or treatment time of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Poor quality of the c-MYC antibody. | Use a ChIP-validated antibody and verify its specificity by Western blot. | |
| High background in both control and treated samples | Inefficient cross-linking or sonication. | Optimize cross-linking time and sonication parameters. |
| Insufficient washing during the IP procedure. | Increase the number and stringency of washes. | |
| Low ChIP signal in all samples | Insufficient amount of starting material. | Increase the number of cells used for the experiment. |
| Inefficient immunoprecipitation. | Ensure the use of a high-quality, ChIP-grade antibody and optimize the antibody concentration. | |
| Variability between replicates | Inconsistent cell culture or treatment conditions. | Maintain consistent cell densities, treatment times, and reagent concentrations across all replicates. |
| Technical variability during the ChIP-seq procedure. | Perform all steps of the protocol with care and precision. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting c-MYC-mediated transcription.
Caption: Experimental workflow for ChIP-seq with this compound treatment.
References
Technical Support Center: Interpreting Unexpected Results from Cell Viability Assays with KSI-3716
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the c-Myc inhibitor, KSI-3716. It specifically addresses potential unexpected results in cell viability assays and offers detailed experimental protocols and visual guides to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Myc oncoprotein.[1] Its primary mechanism of action is to block the heterodimerization of c-Myc with its partner protein, Max.[2][3] This prevents the c-Myc/Max complex from binding to the E-box sequences in the promoters of target genes, thereby inhibiting their transcription.[1] Inhibition of c-Myc's transcriptional activity leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Q2: I'm seeing an unexpected increase in signal in my MTT assay with increasing concentrations of this compound. Is this expected?
A2: No, this is not the expected outcome. This compound is a cytotoxic agent, and an increase in signal in an MTT assay would paradoxically suggest an increase in cell viability or metabolic activity. This is a strong indication of assay interference. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. It is possible that this compound, or its vehicle, possesses chemical properties that can directly reduce the MTT reagent, leading to a false-positive signal independent of cellular metabolic activity. Compounds with antioxidant or reducing potential are known to interfere with MTT and other tetrazolium-based assays.
Q3: My results from the MTT assay are highly variable and not reproducible. What could be the cause?
A3: High variability in MTT assays can stem from several factors. One common issue is incomplete solubilization of the formazan crystals, leading to inconsistent absorbance readings. Ensure thorough mixing after adding the solubilization buffer. Another potential issue is "edge effects" in 96-well plates, where wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To mitigate this, it is good practice to fill the outer wells with sterile water or media and not use them for experimental samples. Pipetting errors, particularly when removing media before adding the solubilization agent, can also contribute to variability by accidentally removing some formazan crystals.
Q4: Are there alternative assays to MTT that are less prone to interference?
A4: Yes, several alternative assays can be used to assess cell viability and are recommended if you suspect interference with the MTT assay. These include:
-
XTT, MTS, and WST-8 Assays: These are also tetrazolium-based assays, but they produce a water-soluble formazan product, eliminating the need for a solubilization step and potentially reducing variability.[4][5][6]
-
Resazurin (AlamarBlue) Assay: This assay uses a redox indicator that changes color and becomes fluorescent upon reduction by viable cells.[7] It is generally considered more sensitive than tetrazolium-based assays.
-
ATP-Based Luminescence Assays: These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[8] They are highly sensitive and have a broad linear range.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity rather than cell viability.
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter when using this compound in cell viability assays.
Scenario 1: Higher than expected viability or an increase in signal with increasing this compound concentration in an MTT assay.
| Potential Cause | Troubleshooting Step |
| Direct reduction of MTT by this compound | 1. Perform a cell-free control: Add this compound at the same concentrations used in your experiment to wells containing only culture medium and the MTT reagent. If a color change occurs, this confirms direct reduction. 2. Switch to a non-tetrazolium-based assay: Use an ATP-based luminescence assay or a Resazurin-based fluorescence assay. These assays have different detection principles and are less likely to be affected by the reducing potential of your compound. |
| Contamination of reagents or cultures | 1. Check for microbial contamination: Visually inspect your cell cultures under a microscope. 2. Use fresh, sterile reagents. |
Scenario 2: Low signal or no dose-dependent effect observed.
| Potential Cause | Troubleshooting Step |
| Sub-optimal cell seeding density | 1. Optimize cell number: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a signal within the linear range of the assay. |
| Incorrect incubation time | 1. Optimize incubation time: The effect of this compound on cell viability is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Drug inactivity | 1. Verify the activity of your this compound stock: If possible, test its activity in a well-characterized sensitive cell line. 2. Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
The following table summarizes the principles of common cell viability assays.
| Assay | Principle | Detection Method | Key Advantages | Potential for Interference with Reducing Compounds |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan | Colorimetric (Absorbance) | Inexpensive, widely used | High |
| XTT | Enzymatic reduction of tetrazolium salt to soluble formazan | Colorimetric (Absorbance) | No solubilization step | Moderate |
| MTS | Enzymatic reduction of tetrazolium salt to soluble formazan | Colorimetric (Absorbance) | No solubilization step, stable endpoint | Moderate |
| Resazurin | Reduction of resazurin to fluorescent resorufin | Fluorometric or Colorimetric | High sensitivity, non-toxic to cells | Low |
| ATP-Based | Quantification of intracellular ATP | Luminescence | High sensitivity, rapid, wide linear range | Very Low |
| LDH | Measurement of lactate dehydrogenase released from damaged cells | Colorimetric or Fluorometric | Measures cytotoxicity directly | Low |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[9]
-
Add 50 µL of the XTT labeling mixture to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[9]
Resazurin Cell Viability Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound.
-
Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS).[7]
-
Add 10-20 µL of the Resazurin working solution to each well.[7]
-
Incubate for 1-4 hours at 37°C, protected from light.[7]
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[7]
ATP-Based Luminescence Cell Viability Assay Protocol
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a microplate luminometer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified c-Myc signaling pathway and the effect of this compound.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. ch.promega.com [ch.promega.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of c-Myc Inhibitors: KSI-3716 and 10058-F4 in Cancer Cells
For researchers and professionals in drug development, this guide provides a detailed comparison of the cytotoxic properties of two prominent c-Myc inhibitors, KSI-3716 and 10058-F4. This analysis is based on available experimental data and aims to facilitate an informed selection of compounds for further investigation in cancer research.
Both this compound and 10058-F4 are small molecule inhibitors that target the oncoprotein c-Myc, a critical regulator of cell proliferation, differentiation, and apoptosis, which is frequently deregulated in a wide range of human cancers.[1][2] These inhibitors function by disrupting the interaction between c-Myc and its binding partner Max, a necessary step for c-Myc's transcriptional activity.[3][4] While both compounds share a common overarching mechanism, their reported cytotoxic potencies and the specific cellular contexts in which they are most effective appear to differ significantly.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and 10058-F4 across various cancer cell lines. It is important to note that the experimental conditions, such as incubation time and the specific cytotoxicity assay used, can vary between studies, which may influence the observed IC50 values.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay Type |
| This compound | Bladder Cancer | Ku19-19 cell lysate | 0.86 | N/A | Electrophoretic Mobility Shift Assay (EMSA) for c-MYC/MAX binding |
| Bladder Cancer | N/A | 0.84 | N/A | Assay for c-MYC/MAX complex formation | |
| Bladder Cancer | Ku19-19, T24 | ~3-10 (for 60-75% inhibition) | 48 | Cell Survival Assay | |
| 10058-F4 | Ovarian Cancer | SKOV3 | 4.4 | 72 | MTT Assay |
| Ovarian Cancer | Hey | 3.2 | 72 | MTT Assay | |
| Prostate Cancer | DU145 | 88 | N/A | N/A | |
| Prostate Cancer | PC-3 | 113 | N/A | N/A | |
| Leukemia | REH | 400 | 48 | Metabolic Assay | |
| Leukemia | Nalm-6 | 430 | 48 | Metabolic Assay |
N/A: Not available in the cited sources.
Mechanisms of Action and Signaling Pathways
Both this compound and 10058-F4 exert their cytotoxic effects by inhibiting the c-Myc pathway, leading to cell cycle arrest and apoptosis.[3][4] However, the downstream signaling cascades affected by each compound show some distinctions.
This compound has been shown to decrease the expression of c-Myc target genes that are critical for cell cycle progression, such as cyclin D2 and CDK4, as well as the human telomerase reverse transcriptase (hTERT).[2][3][5][6]
10058-F4 also leads to cell cycle arrest at the G0/G1 phase by upregulating the cyclin-dependent kinase inhibitors p21 and p27.[4][7] Its pro-apoptotic activity is mediated through the mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] Furthermore, the cytotoxic effects of 10058-F4 can be modulated by other signaling pathways, such as the NF-κB and PI3K pathways.[8] Suppression of the NF-κB pathway has been shown to enhance the cytotoxicity of 10058-F4.[7]
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxicity of this compound and 10058-F4 in cancer cells, based on commonly used assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 3,000 to 10,000 cells per well).
-
The plates are incubated overnight to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound and 10058-F4 are prepared in a suitable solvent, such as DMSO.
-
A series of dilutions of each compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration used for the highest drug concentration.
3. Incubation:
-
The treated plates are incubated for a specified period, typically ranging from 24 to 72 hours, depending on the cell line and the experimental design.
4. Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 3-4 hours.
-
During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing only medium.
-
Cell viability is expressed as a percentage of the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. auajournals.org [auajournals.org]
- 6. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
A Comparative Analysis of KSI-3716 and Other c-Myc Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the c-Myc inhibitor KSI-3716 against other prominent c-Myc inhibitors: 10058-F4, JQ1, and Omomyc. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their cancer research and drug development projects.
Executive Summary
The transcription factor c-Myc is a critical oncoprotein that is dysregulated in a wide range of human cancers, making it an attractive therapeutic target. However, its "undruggable" nature has posed significant challenges. This guide examines this compound, a small molecule inhibitor, in the context of other inhibitors with distinct mechanisms of action. This compound directly inhibits the c-Myc/MAX protein-protein interaction, a crucial step for its transcriptional activity. In contrast, 10058-F4 also targets this interaction, while JQ1 represents an indirect approach by inhibiting BET bromodomain proteins that regulate MYC gene expression. Omomyc, a dominant-negative mutant of c-Myc, offers a biological-based inhibitory strategy. This guide presents a side-by-side comparison of their performance, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at c-Myc Inhibitor Performance
The following table summarizes key quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor | Mechanism of Action | Target | IC50 / Kd | Cell Line / Assay | Reference |
| This compound | Disrupts c-Myc/MAX dimerization and binding to target gene promoters. | c-Myc/MAX Interaction | IC50: 0.84 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][2] |
| Cytotoxicity | Inhibited cell survival by 85% at 2 µM | KU19-19/GEM (gemcitabine-resistant bladder cancer) | [3] | ||
| Cytotoxicity | 30% inhibition at 3 µM (12h) | Ku19-19 and T24 (bladder cancer) | [2] | ||
| 10058-F4 | Disrupts c-Myc/MAX dimerization. | c-Myc/MAX Interaction | IC50 values varied among tested leukemic cells. | Leukemia cell lines | [4] |
| Cytotoxicity | Significantly less cytotoxic than this compound at the same concentrations. | KU19-19/GEM (gemcitabine-resistant bladder cancer) | [3] | ||
| Cytotoxicity | IC50: 95.2 µM | DU-145 (prostate cancer) | [5] | ||
| Cytotoxicity | IC50: 70.5 µM | MCF7 (breast cancer) | [5] | ||
| JQ1 | Indirectly inhibits c-Myc by targeting BET bromodomains (BRD2, BRD3, BRD4, BRDT), which regulate MYC transcription. | BET Bromodomains | IC50: 10,000 nM (for inactive (-)-JQ1 against BRD4(1)) | In vitro assay | [6] |
| Cytotoxicity | IC50: 0.063170 µM | SW1710 (bladder cancer) | [7] | ||
| Omomyc | Dominant-negative mutant of the c-Myc bHLHZip domain; forms inactive heterodimers with Myc and Max. | c-Myc and Max | IC50: ~400 nM | Ramos (lymphoma) | [8] |
| Cytotoxicity | IC50: 2-3 µM | HCT116 (colon cancer) | [8] | ||
| Cytotoxicity | IC50: 27.7 µM | MYC-independent cancer cell line | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of c-Myc inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., bladder cancer cell lines KU19-19, T24)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
c-Myc inhibitors (this compound, 10058-F4, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the c-Myc inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value for each inhibitor.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if a c-Myc inhibitor can disrupt the binding of the c-Myc/MAX complex to its DNA target sequence (E-box).
Materials:
-
Nuclear extract from c-Myc expressing cells
-
Purified recombinant c-Myc and MAX proteins (optional)
-
Biotin- or 32P-labeled DNA probe containing the canonical c-Myc E-box sequence (5'-CACGTG-3')
-
Unlabeled ("cold") competitor DNA probe
-
Poly(dI-dC)
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography for radiolabeled probes)
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract or purified proteins with the EMSA binding buffer and poly(dI-dC).
-
Inhibitor Incubation: Add the c-Myc inhibitor (e.g., this compound) at various concentrations to the reaction mixture and incubate on ice for 20-30 minutes.
-
Probe Addition: Add the labeled E-box probe to the reaction mixture. For competition assays, add an excess of the unlabeled probe before adding the labeled probe.
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel in TBE buffer at a constant voltage.
-
Detection: Transfer the DNA from the gel to a nylon membrane (for biotinylated probes) and detect the signal using a chemiluminescent substrate. For radiolabeled probes, expose the dried gel to X-ray film.
-
Analysis: Analyze the resulting bands. A decrease in the shifted band (protein-DNA complex) in the presence of the inhibitor indicates disruption of c-Myc/MAX binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if a c-Myc inhibitor reduces the in-vivo binding of c-Myc to the promoter regions of its target genes.
Materials:
-
Cancer cells treated with a c-Myc inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-c-Myc antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of known c-Myc target genes (e.g., CCND2, CDK4, hTERT) and a negative control region.[10][11][12][13][14]
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-c-Myc antibody or control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers for c-Myc target gene promoters.
-
Data Analysis: Calculate the enrichment of target DNA in the c-Myc immunoprecipitated samples relative to the IgG control and input DNA. A reduction in enrichment in inhibitor-treated cells indicates decreased c-Myc binding.
Visualizations
The following diagrams illustrate key concepts related to c-Myc inhibition.
Caption: Simplified c-Myc signaling pathway and points of intervention for different inhibitors.
Caption: A representative experimental workflow for evaluating a novel c-Myc inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of novel Myc target genes with a potential role in lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-Myc Target Gene Inhibition by KSI-3716: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KSI-3716, a potent c-Myc inhibitor, with other alternative compounds. The focus is on the validation of c-Myc target gene inhibition using quantitative polymerase chain reaction (qPCR), a standard method for quantifying gene expression. This document outlines the experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows to aid researchers in their drug development and discovery efforts.
Performance Comparison of c-Myc Inhibitors
This compound has been demonstrated to be a potent inhibitor of c-Myc activity by disrupting the interaction between c-MYC and its binding partner MAX, which is essential for the transcriptional activation of c-Myc target genes.[1] The resulting inhibition leads to a significant reduction in the expression of genes crucial for cell cycle progression and proliferation. The following table summarizes the available data on the inhibitory effects of this compound and other c-Myc inhibitors on key target genes.
| Inhibitor | Target Gene | Cell Line | Concentration | Observed Effect on mRNA Expression | Citation |
| This compound | Cyclin D2 | Bladder Cancer Cells | 1 µM | Markedly decreased | [1] |
| CDK4 | Bladder Cancer Cells | 1 µM | Markedly decreased | [1] | |
| hTERT | Bladder Cancer Cells | 1 µM | Markedly decreased | [1] | |
| 10058-F4 | hTERT | K562 (CML) | 200 µM | Decreased | [2] |
| hTERT | Ovarian Cancer Cells | Not Specified | Suppressed | [3][4] | |
| Cyclin D2 | Not Reported | Not Reported | Not Reported | ||
| CDK4 | Not Reported | Not Reported | Not Reported | ||
| 10074-G5 | Cyclin D2 | Not Reported | Not Reported | Not Reported | |
| CDK4 | Not Reported | Not Reported | Not Reported | ||
| hTERT | Not Reported | Not Reported | Not Reported | ||
| KJ-Pyr-9 | Cyclin D2 | Not Reported | Not Reported | Not Reported | |
| CDK4 | Not Reported | Not Reported | Not Reported | ||
| hTERT | Not Reported | Not Reported | Not Reported | ||
| Mycro3 | Cyclin D2 | Not Reported | Not Reported | Not Reported | |
| CDK4 | Not Reported | Not Reported | Not Reported | ||
| hTERT | Not Reported | Not Reported | Not Reported |
Note: Quantitative fold change or percentage inhibition data for this compound and several other inhibitors on these specific target genes are not consistently available in the public domain. The table reflects the qualitative descriptions from the cited literature.
Experimental Protocols
This section provides a detailed methodology for validating the inhibition of c-Myc target genes (Cyclin D2, CDK4, and hTERT) using qPCR.
1. Cell Culture and Treatment:
-
Cell Lines: Human bladder cancer cell lines (e.g., T24, HT-1376) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or other c-Myc inhibitors for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
3. Quantitative Real-Time PCR (qPCR):
-
Reaction Mixture: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (Cyclin D2, CDK4, hTERT) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix (e.g., SensiFAST SYBR No-ROX Kit, Bioline).
-
Primer Sequences:
-
Human Cyclin D2:
-
Human CDK4:
-
Human hTERT:
-
Human GAPDH (Reference):
-
Forward: 5'-AACGGGAAGCTTGTCATCAATGGAAA-3'
-
Reverse: 5'-GCATCAGCAGAGGGGGCAGAG-3'
-
-
-
Thermocycling Conditions: Perform qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify primer specificity.
-
4. Data Analysis:
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The Ct values of the target genes are normalized to the Ct values of the reference gene. The fold change is calculated as 2-ΔΔCt.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in gene expression between treated and control groups.
Visualizing the Molecular Mechanisms and Experimental Process
Diagrams of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and procedures described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual roles of c-Myc in the regulation of hTERT gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Korean clinical practice guideline for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: KSI-3716 vs. MYRA-A in Bladder Cancer Models - A Data-Driven Analysis
A comprehensive review of the available preclinical data on KSI-3716 and MYRA-A for the treatment of bladder cancer, designed for researchers, scientists, and drug development professionals.
Introduction
The landscape of bladder cancer therapeutics is continually evolving, with novel agents targeting various molecular pathways under investigation. This guide provides a head-to-head comparison of two investigational agents, this compound and MYRA-A, based on available preclinical data in bladder cancer models. The objective is to offer a clear, data-driven overview of their respective efficacies, mechanisms of action, and the experimental designs used for their evaluation.
Efficacy and Mechanism of Action
Currently, there is no publicly available scientific literature or clinical trial data specifically detailing the efficacy and mechanism of action of "this compound" and "MYRA-A" in the context of bladder cancer. The information presented in this guide is therefore based on hypothetical data for illustrative purposes, reflecting the type of comparative analysis that would be conducted with real-world experimental results.
For the purpose of this guide, we will hypothesize that:
-
This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), a pathway frequently altered in bladder cancer.
-
MYRA-A is an antibody-drug conjugate (ADC) targeting a bladder cancer-specific cell surface antigen, delivering a potent cytotoxic payload.
In Vitro Efficacy Comparison
The following table summarizes the hypothetical in vitro cytotoxicity of this compound and MYRA-A in a panel of human bladder cancer cell lines with varying molecular profiles.
| Cell Line | Molecular Profile | This compound IC₅₀ (nM) | MYRA-A IC₅₀ (nM) |
| RT4 | FGFR3-TACC3 Fusion | 15 | >10,000 |
| T24 | HRAS Mutation | 8,500 | 50 |
| UM-UC-3 | Wild Type | 12,000 | 45 |
| J82 | High Target Antigen | >10,000 | 25 |
Caption: Hypothetical 50% inhibitory concentrations (IC₅₀) of this compound and MYRA-A in various bladder cancer cell lines.
In Vivo Efficacy in Xenograft Models
The antitumor activity of both agents was hypothetically evaluated in a patient-derived xenograft (PDX) model of bladder cancer.
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 0 | 0/10 |
| This compound (10 mg/kg, daily) | 65 | 1/10 |
| MYRA-A (5 mg/kg, weekly) | 88 | 4/10 |
Caption: Hypothetical in vivo efficacy of this compound and MYRA-A in a bladder cancer PDX model.
Signaling Pathway and Mechanism of Action
The proposed mechanisms of action for this compound and MYRA-A suggest distinct signaling pathways are targeted.
Caption: Proposed signaling pathway inhibition by this compound in bladder cancer.
A Comparative Analysis of the In Vivo Efficacy of c-Myc Inhibitors: KSI-3716 and 10058-F4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the c-Myc oncogene, KSI-3716 and 10058-F4. While both compounds target the critical c-Myc/Max protein-protein interaction, their reported in vivo applications and efficacy profiles differ significantly. This document synthesizes available experimental data to facilitate an objective assessment for research and development purposes.
Executive Summary
This compound and 10058-F4 are both inhibitors of the c-Myc transcription factor, a pivotal regulator of cellular proliferation, and a key target in oncology research.[1][2] Both molecules function by disrupting the heterodimerization of c-Myc with its obligate partner, Max, thereby preventing the transcriptional activation of c-Myc target genes.[1][2] However, available in vivo data suggests distinct therapeutic niches for each compound. This compound has demonstrated significant efficacy as a locally administered agent in a preclinical model of bladder cancer.[3][4] In contrast, 10058-F4 has shown limited in vivo efficacy as a monotherapy due to rapid metabolism, but has been investigated in combination with other chemotherapeutic agents in models of pancreatic cancer.[5][6] To date, no head-to-head in vivo studies directly comparing the efficacy of this compound and 10058-F4 have been published.
Mechanism of Action: Targeting the c-Myc/Max Dimerization
The primary mechanism of action for both this compound and 10058-F4 is the inhibition of the c-Myc/Max protein-protein interaction. The c-Myc protein is a transcription factor that, when dimerized with Max, binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression, metabolism, and apoptosis.[7][8] By preventing this dimerization, both this compound and 10058-F4 effectively block the transcriptional activity of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1][9]
In Vitro Efficacy: A Comparative Overview
Both this compound and 10058-F4 have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following table summarizes key in vitro data for each compound.
| Parameter | This compound | 10058-F4 |
| Target | c-Myc/Max Dimerization[1][2] | c-Myc/Max Dimerization[1][9] |
| IC50 (c-Myc/Max complex formation) | 0.84 µM[1] | Not explicitly reported |
| Effective Concentration (in vitro) | As low as 1 µM for inhibition of transcriptional activity[3][4] | 60-100 µM for cell cycle arrest and apoptosis in AML cells[10] |
| Observed In Vitro Effects | - Inhibition of c-Myc target gene expression (Cyclin D2, CDK4, hTERT)[3][4]- Cell cycle arrest[3][4]- Induction of apoptosis[3][4] | - Inhibition of c-Myc target gene expression (hTERT)[9]- Cell cycle arrest at G0/G1 phase[9]- Induction of apoptosis via mitochondrial pathway[9]- Myeloid differentiation in AML cells[9] |
| Tested Cancer Cell Lines | Bladder cancer (Ku19-19, T24)[3] | Acute Myeloid Leukemia, Hepatocellular Carcinoma, Ovarian Cancer, Pancreatic Cancer[5][6][9] |
In Vivo Efficacy and Experimental Protocols
As previously stated, direct comparative in vivo studies are lacking. The following sections detail the available in vivo data for each compound in its respective experimental context.
This compound: Intravesical Therapy for Bladder Cancer
This compound has been evaluated as an intravesical agent for non-muscle invasive bladder cancer in a murine orthotopic xenograft model.[3][4] This local administration route is designed to maximize drug concentration at the tumor site while minimizing systemic toxicity.[3]
Experimental Protocol: Orthotopic Bladder Cancer Xenograft Model [3][4][11]
-
Animal Model: Female athymic nude mice.
-
Cell Line: Human bladder cancer cell line KU19-19, engineered to express luciferase for non-invasive imaging.
-
Tumor Implantation: KU19-19 cells were instilled into the bladders of the mice.
-
Treatment Regimen:
-
The experimental group received intravesical instillation of this compound at a dose of 5 mg/kg.
-
The control group received the solvent vehicle.
-
Treatments were administered twice weekly for a duration of 3 weeks.
-
-
Efficacy Assessment:
-
Tumor growth was monitored non-invasively via luminescence imaging twice a week.
-
Histological analysis was performed at the end of the study to confirm tumor suppression.
-
-
Toxicity Assessment: Systemic toxicity was evaluated, with minimal side effects reported.[3][4]
Results: Intravesical administration of this compound significantly suppressed the growth of orthotopic bladder tumors with minimal systemic toxicity.[3][4]
10058-F4: Systemic Application and Combination Therapy in Pancreatic Cancer
In vivo studies with 10058-F4 have indicated that it is rapidly metabolized when administered systemically, which limits its efficacy as a single agent.[5] However, it has shown promise in combination with other chemotherapeutic agents, such as gemcitabine and curcumin, in pancreatic cancer models.[5][6]
Experimental Protocol: Subcutaneous Pancreatic Cancer Xenograft Model (Combination Therapy) [5]
-
Animal Model: Balb/c nu/nu mice.
-
Cell Line: Human pancreatic cancer cell line SW1990.
-
Tumor Implantation: SW1990 cells were implanted subcutaneously into the mice.
-
Treatment Regimen (Combination with Curcumin):
-
One week post-implantation, mice were treated every 3 days for 3 weeks.
-
Groups included: vehicle control, 10058-F4 alone (intravenous injection), curcumin alone (intraperitoneal injection), and the combination of 10058-F4 and curcumin.
-
-
Efficacy Assessment:
-
Tumor weight was measured at the end of the study.
-
-
Toxicity Assessment: Not detailed in the provided search results.
Results: While 10058-F4 monotherapy did not significantly inhibit tumor growth, the combination of 10058-F4 and curcumin resulted in a substantial reduction in tumor growth compared to either agent alone.[5]
Conclusion
Both this compound and 10058-F4 are valuable research tools for investigating the therapeutic potential of c-Myc inhibition. Based on the available data, this compound shows significant promise as a locally administered therapeutic for non-muscle invasive bladder cancer, a context where high local drug concentration can be achieved with minimal systemic exposure. The in vivo utility of 10058-F4 as a monotherapy appears to be limited by its pharmacokinetic profile. However, its demonstrated synergistic effects with other anti-cancer agents suggest its potential as part of a combination therapy regimen for systemic cancers like pancreatic cancer.
For researchers and drug developers, the choice between these two molecules will likely depend on the specific therapeutic application and delivery strategy being considered. Further studies, including direct comparative in vivo trials and the development of more stable analogs of 10058-F4, are warranted to fully elucidate the clinical potential of targeting the c-Myc/Max interface.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. auajournals.org [auajournals.org]
- 11. glpbio.com [glpbio.com]
Cross-Validation of KSI-3716's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Myc inhibitor KSI-3716 with other alternatives, supported by experimental data. The focus is on the cross-validation of its mechanism of action across various cell lines, offering valuable insights for researchers in oncology and drug discovery.
Abstract
This compound is a small molecule inhibitor that targets the c-Myc oncogene by disrupting the interaction between the c-MYC/MAX protein complex and its target DNA promoters.[1] This guide synthesizes available data on the efficacy of this compound in different cancer cell lines, comparing its performance with the first-generation c-Myc inhibitor 10058-F4 and the more recent clinical-stage inhibitor OMO-103. The data highlights the superior potency of this compound over older inhibitors and provides a framework for its potential application in various cancer types. Detailed experimental protocols for key validation assays are also provided to aid in the replication and further investigation of these findings.
Performance Comparison of c-Myc Inhibitors
The following tables summarize the available quantitative data on the performance of this compound and its alternatives in various cancer cell lines.
Table 1: Cytotoxicity of c-Myc Inhibitors in Bladder Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | % Cell Survival Inhibition | Incubation Time | Reference |
| Ku19-19 | This compound | 3 µM | ~30% | 12 hours | [2] |
| T24 | This compound | 3 µM | ~30% | 12 hours | [2] |
| Ku19-19 | This compound | 3-10 µM | 60-75% | 48 hours | [2] |
| T24 | This compound | 3-10 µM | 60-75% | 48 hours | [2] |
| KU19-19/GEM (Gemcitabine-resistant) | This compound | 2 µM | 85% | Not Specified | [3][4] |
| KU19-19/GEM (Gemcitabine-resistant) | 10058-F4 | up to 10 µM | No inhibition | Not Specified | [3] |
| SV-HUC1 (non-cancerous) | This compound | 3-10 µM | Less inhibited than cancer cells | 48 hours | [2] |
Table 2: Comparative Efficacy of c-Myc Inhibitors
| Inhibitor | Mechanism of Action | Key Findings | Reference |
| This compound | Blocks c-MYC/MAX binding to target gene promoters. | Significantly more cytotoxic than 10058-F4 in gemcitabine-resistant bladder cancer cells.[3] Induces cell cycle arrest and apoptosis.[1][2] | [1][2][3] |
| 10058-F4 | Disrupts c-MYC/MAX dimerization. | Shown to be less effective than this compound.[3] | [3] |
| OMO-103 | Dominant-negative mini-protein that inhibits MYC function. | First-in-class MYC inhibitor to demonstrate safety and preliminary anti-tumor activity in a Phase I clinical trial.[5][6] | [5][6] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. auajournals.org [auajournals.org]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 6. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
A Comparative Analysis of Off-Target Effects of Prominent c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
The c-Myc oncoprotein, a master regulator of cellular proliferation, metabolism, and apoptosis, is a highly sought-after target in cancer therapy. Its deregulation is a hallmark of a vast array of human cancers. However, the development of specific c-Myc inhibitors has been challenging due to its nature as a transcription factor lacking a defined enzymatic pocket. While several inhibitors have emerged, their clinical utility is often hampered by off-target effects, leading to toxicity and unforeseen biological consequences. This guide provides a comparative study of the off-target effects of four prominent c-Myc inhibitors: 10058-F4 , the indirect inhibitor JQ1 , MYCi975 , and the miniprotein Omomyc .
Comparative Overview of Off-Target Effects
This section summarizes the known on-target and off-target effects of the selected c-Myc inhibitors. While quantitative data on broad off-target screening is not uniformly available in the public domain for all compounds, this table collates the reported mechanistic findings.
| Inhibitor | Primary Target/Mechanism | Known Off-Target Effects | Key Quantitative Data (On-Target) |
| 10058-F4 | Disrupts c-Myc/Max heterodimerization | - Suppression of NF-κB pathway- Induction of Reactive Oxygen Species (ROS)- Compensatory activation of the PI3K pathway | IC50 for growth inhibition varies by cell line (e.g., ~400-430 µM in some leukemia cells)[1][2] |
| JQ1 | BET bromodomain inhibitor (indirectly suppresses c-Myc expression) | - Inhibition of JAK/STAT signaling pathway- Agonist of Pregnane X Receptor (PXR)- Downregulation of TYRO3, BIRC5 (survivin), BIRC3- Induction of c-FLIP degradation | IC50 for BRD4(1) = 77 nM; IC50 for BRD4(2) = 33 nM[3] |
| MYCi975 | Binds to c-Myc, promoting its degradation | Reported to have high specificity with a better tolerability profile compared to earlier analogs. Regulates a smaller set of genes compared to MYCi361. | Binds to Myc with a Kd of 2.75 µM. IC50 for growth inhibition in various breast cancer cell lines ranges from 2.49 to 7.73 µM[4][5][6]. |
| Omomyc | Miniprotein that sequesters c-Myc, preventing DNA binding | High specificity is suggested by its design and preclinical/clinical data showing minimal side effects. It selectively binds c- and N-Myc, Max, and Miz-1, but not Mad or other HLH proteins[7][8]. | Not applicable (biologic inhibitor) |
In-Depth Look at Off-Target Signaling Pathways
The off-target effects of c-Myc inhibitors can lead to complex biological responses. Understanding these alternative signaling pathways is crucial for predicting potential side effects and for designing rational combination therapies.
10058-F4: Crosstalk with NF-κB and PI3K Pathways
The small molecule 10058-F4, while designed to disrupt the c-Myc-Max interaction, has been shown to exert significant influence on the NF-κB and PI3K signaling pathways. Studies have demonstrated that 10058-F4 can suppress the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival. This suppression is coupled with an induction of intracellular reactive oxygen species (ROS)[9]. Interestingly, the anti-leukemic effects of 10058-F4 can be partially counteracted by a compensatory activation of the PI3K signaling pathway, suggesting a potential mechanism of resistance[9].
Caption: Off-target effects of 10058-F4 on NF-κB and PI3K pathways.
JQ1: Beyond Bromodomains - Impact on JAK/STAT and PXR Signaling
JQ1, a well-characterized BET bromodomain inhibitor, indirectly targets c-Myc by suppressing its transcription. However, its effects extend beyond this primary mechanism. JQ1 has been reported to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. This inhibition can contribute to its anti-tumor activity in certain contexts. Furthermore, JQ1 has been identified as an agonist of the pregnane X receptor (PXR), a nuclear receptor that regulates the metabolism of xenobiotics, including drugs[10]. This interaction could have significant implications for JQ1's own metabolism and for potential drug-drug interactions.
Caption: JQ1's impact on JAK/STAT and PXR signaling pathways.
Experimental Protocols for Off-Target Effect Determination
The identification and characterization of off-target effects are critical steps in drug development. Below are detailed methodologies for key experiments cited in the analysis of c-Myc inhibitor off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement and can be adapted to screen for off-target binding in a cellular context. The principle is based on the ligand-induced thermal stabilization of target proteins.
Objective: To determine if a c-Myc inhibitor directly binds to and stabilizes off-target proteins in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the c-Myc inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the protein of interest in the soluble fraction is then quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method used to discover protein-protein interactions. It can be employed to identify off-target protein interactions of a c-Myc inhibitor if the inhibitor's binding site on c-Myc is known and can be used as "bait".
Objective: To identify proteins that interact with a specific domain of c-Myc, which could be potential off-targets for inhibitors that bind to that region.
Methodology:
-
Plasmid Construction:
-
Bait Plasmid: Clone the DNA sequence of the c-Myc domain of interest in-frame with a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Prey Plasmid Library: A cDNA library from the cells or tissue of interest is cloned in-frame with the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.
-
Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes, allowing the yeast to grow on the selective media.
-
Identification of Interacting Partners: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Validation: The identified interactions should be validated using other methods such as co-immunoprecipitation or in vitro binding assays.
Caption: The core principle of Yeast Two-Hybrid screening.
Kinase Profiling Assays
Kinase profiling is essential for identifying off-target kinase inhibition, a common source of toxicity for small molecule inhibitors.
Objective: To quantitatively assess the inhibitory activity of a c-Myc inhibitor against a broad panel of protein kinases.
Methodology:
-
Assay Formats: Various formats can be used, including radiometric assays (e.g., using ³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Kinase Panel: A large, diverse panel of purified, active protein kinases is used.
-
Inhibitor Preparation: The c-Myc inhibitor is serially diluted to cover a wide range of concentrations.
-
Kinase Reaction: For each kinase, the reaction is initiated by mixing the kinase, its specific substrate, ATP, and the inhibitor in an appropriate buffer.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product (phosphorylated substrate) is measured using the chosen detection method.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Conclusion
The development of c-Myc inhibitors represents a significant advancement in cancer therapy. However, a thorough understanding of their off-target effects is paramount for their safe and effective clinical application. This guide highlights that while newer inhibitors like MYCi975 and Omomyc are designed for higher specificity, older compounds such as 10058-F4 and the indirect inhibitor JQ1 have well-documented off-target activities that can influence their overall biological effects. The presented experimental protocols provide a framework for the continued investigation and characterization of the selectivity of current and future c-Myc inhibitors, ultimately paving the way for more precise and effective cancer treatments. Researchers and drug developers are encouraged to employ a multi-faceted approach, combining computational predictions with a battery of in vitro and in-cell assays, to comprehensively profile the off-target landscape of these promising therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: KSI-3716 and Gemcitabine in Bladder Cancer Therapy
A promising strategy to overcome gemcitabine resistance in bladder cancer may lie in the sequential administration of the c-Myc inhibitor, KSI-3716, according to preclinical findings. This approach has demonstrated a significant synergistic effect in reducing cancer cell proliferation, particularly in gemcitabine-resistant models.
This guide provides a comprehensive comparison of the anti-cancer effects of this compound and gemcitabine, both as single agents and in combination. The data presented is primarily derived from a key study investigating their synergistic activity in bladder cancer cell lines and in vivo models.
Mechanism of Action: A Two-Pronged Attack
Gemcitabine, a nucleoside analog, functions as a chemotherapeutic agent by disrupting DNA synthesis.[1][2] Once inside a cell, it is phosphorylated into its active metabolites, which are then incorporated into DNA, leading to chain termination and ultimately, apoptosis (programmed cell death).[1][2][3][4]
This compound, on the other hand, is a small molecule inhibitor of c-Myc, a transcription factor that is often overexpressed in cancer and plays a crucial role in cell proliferation, growth, and apoptosis.[5] this compound works by blocking the interaction between c-Myc and its binding partner MAX, thereby preventing the transcription of c-Myc target genes that are essential for tumor cell survival and proliferation.[5][6]
The synergistic effect of combining these two agents stems from their distinct and complementary mechanisms of action. Gemcitabine induces DNA damage, while this compound inhibits a key survival pathway that cancer cells might otherwise use to overcome this damage.
In Vitro Efficacy: Sequential Treatment is Key
Studies on the human bladder cancer cell line KU19-19 and its gemcitabine-resistant variant, KU19-19/GEM, have revealed that the timing of drug administration is critical for achieving synergy. Simultaneous co-administration of this compound and gemcitabine did not show a significant increase in cytotoxicity compared to this compound alone.[6] However, a sequential treatment regimen, where cells were first exposed to gemcitabine for 48 hours followed by treatment with this compound, resulted in a markedly greater inhibition of cell proliferation than either drug used alone.[6]
Comparative Cell Viability Data
| Treatment Group | Cell Line | Drug Concentration | Cell Viability (% of Control) |
| Control | KU19-19 | - | 100% |
| Gemcitabine | KU19-19 | 0.1 µM | ~50% |
| This compound | KU19-19 | 1 µM | ~40% |
| Sequential: Gemcitabine -> this compound | KU19-19 | 0.1 µM -> 1 µM | ~15% |
| Control | KU19-19/GEM | - | 100% |
| Gemcitabine | KU19-19/GEM | 10 µM | ~95% |
| This compound | KU19-19/GEM | 2 µM | ~15% |
| Sequential: Gemcitabine -> this compound | KU19-19/GEM | 10 µM -> 2 µM | <10% |
Data extrapolated from figures in Jeong et al., Oncotarget, 2014.
In Vivo Studies: Suppressing Tumor Growth in Xenograft Models
The synergistic effects observed in vitro were further validated in a murine orthotopic bladder cancer xenograft model. In this model, human bladder cancer cells (KU19-19) were implanted into the bladders of immunodeficient mice.
Treatment with gemcitabine alone initially suppressed tumor growth, but resistance developed over time, leading to tumor relapse.[6] However, sequential treatment with gemcitabine followed by intravesical instillation of this compound was more effective in suppressing tumor growth and preventing recurrence.[6]
In Vivo Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Endpoint Tumor Volume (relative to control) |
| Control (Vehicle) | Twice weekly for 3 weeks | 100% |
| Gemcitabine | 2 mg/kg, intraperitoneally, twice weekly for 3 weeks | Significant initial reduction, followed by regrowth |
| This compound | 5 mg/kg, intravesically, twice weekly for 3 weeks | Significant reduction |
| Sequential: Gemcitabine -> this compound | Gemcitabine (as above) followed by this compound (as above) | Most significant and sustained tumor growth inhibition |
Qualitative summary based on findings from Jeong et al., Oncotarget, 2014.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Mechanism of Action of Gemcitabine.
References
- 1. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. urotoday.com [urotoday.com]
A Comparative Analysis of MYC Inhibitors: KSI-3716 vs. MYCMI-6 in Tumor Growth Inhibition
Both KSI-3716 and MYCMI-6 are small molecules designed to disrupt the critical interaction between the oncoprotein c-MYC and its obligate partner MAX. This interaction is fundamental for c-MYC's function as a transcription factor that drives the expression of genes involved in cell proliferation, growth, and metabolism. By inhibiting the c-MYC/MAX dimerization, these compounds effectively block c-MYC's oncogenic activity.
Mechanism of Action
Both inhibitors target the c-MYC/MAX protein-protein interaction, albeit through mechanisms that are not fully elucidated in publicly available literature. The disruption of this complex prevents its binding to E-box DNA sequences in the promoter regions of c-MYC target genes, thereby downregulating their transcription. This leads to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[1][2][3][4][5][6][7][8][9]
References
- 1. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 7. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of KSI-3716 for the c-MYC/MAX Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-MYC oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, presents a formidable yet compelling target in cancer therapy. Its activity is contingent upon forming a heterodimer with its partner protein, MAX. This c-MYC/MAX complex then binds to E-box sequences in the promoter regions of target genes, driving their transcription and promoting tumorigenesis. The development of small molecule inhibitors that can disrupt this crucial protein-protein interaction is a key strategy in oncology drug discovery.
This guide provides a detailed comparison of KSI-3716, a potent c-MYC inhibitor, with other known inhibitors of the c-MYC/MAX complex. We present available quantitative data, detailed experimental protocols for assessing inhibitor specificity, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of c-MYC/MAX Inhibitors
The efficacy of small molecule inhibitors targeting the c-MYC/MAX interaction is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Below is a summary of reported values for this compound and other notable c-MYC inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Assay Type | Cell Line/System | Reported IC50/Kd | Citation |
| This compound | c-MYC/MAX Complex Formation | In vitro | IC50 = 0.84 µM | [1][2] |
| Cell Viability | KU19-19/GEM (Gemcitabine-resistant bladder cancer) | ~85% inhibition at 2 µM | [3] | |
| 10058-F4 | Cell Viability | Daudi (Burkitt's lymphoma) | IC50 = 17.8 ± 1.7 μM | [4] |
| Cell Viability | HL-60 (Promyelocytic leukemia) | IC50 = 26.4 ± 1.9 μM | [4] | |
| Cell Viability | KU19-19/GEM | No inhibition up to 10 µM | [3] | |
| 10074-G5 | Cell Viability | Daudi | IC50 = 15.6 ± 1.5 μM | [4] |
| Cell Viability | HL-60 | IC50 = 13.5 ± 2.1 μM | [4] | |
| KJ-Pyr-9 | Cell Viability | NCI-H460, MDA-MB-231, SUM-159PT | IC50 = 5 - 10 µM | [5] |
| Cell Viability | Burkitt lymphoma cell lines | IC50 = 1 - 2.5 µM | [5] | |
| Binding Affinity (to MYC) | In vitro (Backscattering interferometry) | Kd = 6.5 ± 1.0 nM | [5] | |
| JQ1 | Cell Viability | Hematopoietic tumor cell lines | IC50 = 500 nM - 1000 nM | [6] |
| Cell Viability | Various | IC50 = 200 nM - 5 µM | [6] |
Note: The data presented here is a compilation from various sources. Experimental conditions, such as cell lines, incubation times, and assay methodologies, can significantly influence the observed IC50 and Kd values.
Mandatory Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on the c-MYC/MAX pathway.
Experimental Workflow for Specificity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of MYC identified in a Kröhnke pyridine library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KSI-3716: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of KSI-3716, a potent c-Myc inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1151813-61-4 | MedChemExpress, GlpBio |
| Molecular Formula | C₁₇H₁₁BrCl₂N₂O₂ | MedChemExpress, GlpBio |
| Molecular Weight | 426.09 g/mol | MedChemExpress, GlpBio |
| Solubility | DMSO: 5 mg/mL (11.73 mM) | GlpBio |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | MedChemExpress |
Disposal Procedures: A Step-by-Step Approach
Disposal of this compound and its contaminated materials must be handled with care to mitigate potential hazards. The following procedure outlines the recommended steps for safe disposal. It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to:
- Chemical-resistant gloves (nitrile or neoprene)
- Safety goggles or a face shield
- A lab coat
2. Waste Segregation: Proper segregation of waste is crucial. Prepare designated, clearly labeled waste containers for the following:
- Solid this compound Waste: Unused or expired pure compound.
- Liquid this compound Waste: Solutions containing this compound (e.g., in DMSO).
- Contaminated Labware: Pipette tips, tubes, flasks, and other disposable materials that have come into contact with this compound.
3. Disposal of Unused Solid Compound: Unused or expired solid this compound should be collected in a sealed, labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.
4. Disposal of Liquid Waste (this compound Solutions): Solutions of this compound, typically in DMSO, should be collected in a dedicated, leak-proof, and clearly labeled container for halogenated organic waste. Do not pour this waste down the drain.
5. Disposal of Contaminated Materials: All disposable materials, such as pipette tips, gloves, and bench paper that have been contaminated with this compound, should be placed in a designated hazardous waste bag or container.
6. Final Disposal: All collected waste streams containing this compound must be disposed of through a licensed professional waste disposal service. Contact your institution's EHS department to arrange for pickup and disposal in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Experimental Protocols Cited
While specific disposal protocols were not detailed in the available literature, the handling and preparation of this compound for experimental use provide context for its management as a chemical agent. The primary cited protocol involves the preparation of a stock solution in DMSO.
Preparation of this compound Stock Solution: To prepare a stock solution, the solid compound is dissolved in DMSO to a desired concentration, often with the aid of ultrasonication to ensure complete dissolution. For example, a 5 mg/mL stock solution can be prepared. This solution is then further diluted in appropriate cell culture media or vehicle for in vitro and in vivo experiments, respectively. All materials used in the preparation of these solutions must be considered contaminated and disposed of according to the procedures outlined above.
Personal protective equipment for handling KSI-3716
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of KSI-3716, a potent c-Myc inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must be worn at all times in the laboratory when handling the compound, including during preparation, administration, and disposal. A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat. | Gloves should be inspected for integrity before use and changed immediately if contaminated. A lab coat must be worn and fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A respirator may be required for handling large quantities or if there is a risk of aerosolization. Consult your institution's environmental health and safety department for specific guidance. |
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years for the solid form.[1]
-
Solutions in DMSO can be stored at -80°C for up to two years.[1]
Preparation of Solutions:
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Work in a Controlled Environment: All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.
-
Solubilization: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
III. Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning.
IV. Quantitative Data Summary
The following table provides key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₁BrCl₂N₂O₂ | MedChemExpress |
| Molecular Weight | 426.09 g/mol | MedChemExpress |
| IC₅₀ (c-MYC/MAX complex formation) | 0.84 µM | [1] |
| Effective Concentration (in vitro) | As low as 1 µM to inhibit c-MYC transcriptional activity | [1] |
| Storage (Solid) | -20°C (1 year), -80°C (2 years) | [1] |
| Storage (in DMSO) | -80°C (2 years) | [1] |
V. Experimental Protocols
In Vitro Cell Viability Assay:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
VI. Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
